2-Isopropylbenzeneboronic acid
Description
The exact mass of the compound 2-Isopropylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZUVUWIBZMHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378484 | |
| Record name | 2-Isopropylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89787-12-2 | |
| Record name | 2-Isopropylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropylbenzeneboronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isopropylbenzeneboronic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylbenzeneboronic acid, also known as (2-isopropylphenyl)boronic acid, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][3] This reaction's robustness and tolerance of various functional groups have made this compound a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[2] It is characterized by the presence of a boronic acid functional group (-B(OH)₂) attached to a benzene (B151609) ring substituted with an isopropyl group at the ortho position.[2] This substitution pattern imparts specific steric and electronic properties that influence its reactivity. The compound is generally soluble in polar organic solvents.[5]
Data Presentation: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2-propan-2-ylphenyl)boronic acid | [6] |
| CAS Number | 89787-12-2 | [6] |
| Molecular Formula | C₉H₁₃BO₂ | [6] |
| Molecular Weight | 164.01 g/mol | [6] |
| Melting Point | 85-86 °C | [7] |
| Boiling Point (Predicted) | 297.2 ± 33.0 °C | [7] |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in polar organic solvents | [5] |
| Appearance | White to off-white solid/crystals | [2] |
| InChI | InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 | [6] |
| SMILES | CC(C)c1ccccc1B(O)O | [2] |
Molecular Structure
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.[8] While a specific, detailed protocol for this compound was not found in the search results, a general procedure is as follows:
Materials:
-
2-Bromoisopropylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triisopropyl borate
-
Aqueous solution of hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 2-bromoisopropylbenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to start. Once initiated, the reaction is usually exothermic and is maintained at a gentle reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below 0 °C. After the addition is complete, the mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
Hydrolysis: The reaction mixture is cooled again in an ice bath and then quenched by the slow, dropwise addition of an aqueous solution of hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid.
-
Workup and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of boronic acids can often be achieved by recrystallization.[9][10]
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate (B1210297) and a poor solvent like hexane)[9]
Procedure:
-
The crude this compound is dissolved in a minimal amount of a hot solvent in which it is soluble.
-
A solvent in which the compound is less soluble is slowly added until the solution becomes slightly turbid.
-
The mixture is then allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.[10]
Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.[3]
Materials:
-
An aryl halide (e.g., aryl bromide)
-
This compound
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water)[3]
Procedure:
-
In a reaction vessel, the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 110 °C for a period of several hours to overnight. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined chemical and physical properties, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. This guide has provided a summary of its key characteristics, along with general experimental procedures for its synthesis, purification, and application in a key C-C bond-forming reaction. For researchers and professionals in drug development, a thorough understanding of such building blocks is essential for the efficient design and synthesis of novel therapeutic agents.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Isopropylphenylboronic acid | 89787-12-2 [chemicalbook.com]
- 8. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Synthesis and Preparation of 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and purification of 2-isopropylbenzeneboronic acid. The document details the prevalent synthetic methodologies, offering in-depth experimental protocols and quantitative data to support researchers in their laboratory work.
Introduction
This compound, also known as 2-isopropylphenylboronic acid, is an organoboron compound with significant applications in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility extends to medicinal chemistry and materials science. This guide focuses on the most common and efficient laboratory-scale synthesis of this versatile reagent.
Chemical Profile:
| Property | Value |
| IUPAC Name | (2-propan-2-ylphenyl)boronic acid[2] |
| CAS Number | 89787-12-2[2] |
| Molecular Formula | C₉H₁₃BO₂[2] |
| Molecular Weight | 164.01 g/mol [2] |
| Appearance | White to off-white solid[1] |
Synthetic Pathway: The Grignard Approach
The most widely employed method for the synthesis of this compound involves the preparation of a Grignard reagent from 2-bromoisopropylbenzene, followed by its reaction with a trialkyl borate (B1201080) ester and subsequent acidic hydrolysis. This method is generally high-yielding and can be performed with standard laboratory equipment.
Reaction Scheme
The overall synthetic scheme can be visualized as a two-step process:
-
Formation of the Grignard Reagent: 2-bromoisopropylbenzene reacts with magnesium metal in an anhydrous ether solvent to form 2-isopropylphenylmagnesium bromide.
-
Borylation and Hydrolysis: The Grignard reagent then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate or trimethyl borate). The resulting boronate ester is then hydrolyzed with an acid to yield the final product, this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for the synthesis of arylboronic acids via Grignard reagents.
Materials:
-
2-Bromoisopropylbenzene
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (2 M aqueous solution)
-
Sodium hydroxide (B78521) (1 M aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Preparation of the Grignard Reagent
-
Setup: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser with a drying tube, and a gas inlet for an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Briefly heat the flask under vacuum and cool under an inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Grignard Formation: Once the reaction has started, add the remaining 2-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Borylation and Hydrolysis
-
Cooling: In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF under an inert atmosphere. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the prepared Grignard reagent from Part A to the cold borate solution via a cannula or dropping funnel. Maintain the temperature at -78 °C during the addition to prevent side reactions.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid. Stir vigorously until two clear layers are formed.
Part C: Work-up and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Acid-Base Purification:
-
Combine the organic layers and extract with 1 M sodium hydroxide solution. The boronic acid will move into the aqueous basic layer as its sodium salt.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with 2 M hydrochloric acid until the pH is acidic, which will precipitate the boronic acid.
-
Extract the precipitated boronic acid into ethyl acetate.
-
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or hot water.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of arylboronic acids via the Grignard method.
| Parameter | Value | Reference |
| Yield (Crude) | ~96% | [3] |
| Purity (Crude, by HPLC) | 98.6% | [3] |
| Purity (After Recrystallization, by HPLC) | >99% | [3] |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Expected ¹H NMR Data (CDCl₃, 400 MHz):
-
δ 8.0-8.2 (m, 1H): Aromatic proton ortho to the boronic acid group.
-
δ 7.2-7.5 (m, 3H): Remaining aromatic protons.
-
δ 4.5-5.5 (br s, 2H): Protons of the B(OH)₂ group. These are often broad and can exchange with D₂O.
-
δ 3.0-3.3 (septet, 1H): Methine proton of the isopropyl group.
-
δ 1.2-1.3 (d, 6H): Methyl protons of the isopropyl group.
Safety and Handling
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Grignard Reagents: Are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Logical Relationships in Synthesis
The following diagram illustrates the key logical relationships and dependencies in the synthesis process.
References
An In-depth Technical Guide to (2-Isopropylphenyl)boronic acid for Researchers and Drug Development Professionals
IUPAC Name: (2-propan-2-ylphenyl)boronic acid
Introduction
(2-Isopropylphenyl)boronic acid, also known by its IUPAC name (2-propan-2-ylphenyl)boronic acid, is an organoboron compound with significant applications in synthetic organic chemistry. As a member of the arylboronic acid family, its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern medicinal chemistry and materials science for the formation of carbon-carbon bonds.[1]
The presence of the sterically bulky isopropyl group at the ortho position influences the reactivity and selectivity of the boronic acid in coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. Boronic acids are recognized as crucial intermediates for creating diverse compound libraries to explore structure-activity relationships (SAR).[2]
Physicochemical and Quantitative Data
The physical and chemical properties of (2-Isopropylphenyl)boronic acid are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| IUPAC Name | (2-propan-2-ylphenyl)boronic acid | |
| Synonyms | 2-Isopropylbenzeneboronic acid, o-Cumylboronic acid | [1] |
| CAS Number | 89787-12-2 | [1] |
| Molecular Formula | C₉H₁₃BO₂ | [1] |
| Molecular Weight | 164.01 g/mol | [1] |
| Appearance | White to light yellow solid/crystal | |
| Melting Point | 85-86 °C | [3] |
| Boiling Point | 297.2 ± 33.0 °C (Predicted) | [3] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C (Refrigerator), under inert gas | [3] |
Synthesis and Experimental Protocols
The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common laboratory-scale method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.[4]
General Synthesis Workflow
The logical workflow for the synthesis of (2-Isopropylphenyl)boronic acid from 2-bromocumene is depicted below. This process involves the formation of a Grignard reagent, which then acts as a nucleophile to attack the electrophilic boron atom of the trialkyl borate.
Caption: General workflow for the synthesis of arylboronic acids.
Detailed Experimental Protocol: Synthesis via Grignard Reagent
This protocol is a representative procedure adapted from general methods for arylboronic acid synthesis.[5]
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. The entire apparatus is flame-dried or oven-dried and allowed to cool under an inert atmosphere.
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 eq.) are placed in the flask.
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.
-
A small crystal of iodine is added to initiate the reaction.
-
A solution of 2-bromocumene (1.0 eq.) in the anhydrous solvent is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, triisopropyl borate (1.5 eq.) is dissolved in anhydrous THF.
-
This solution is cooled to -78 °C using a dry ice/acetone bath.
-
The prepared Grignard reagent is transferred to the borate solution via a cannula under positive inert gas pressure while maintaining the low temperature.
-
The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.
-
-
Hydrolysis and Workup:
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C.
-
The mixture is stirred vigorously for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (2-isopropylphenyl)boronic acid.
Application in Drug Development: The Suzuki-Miyaura Coupling
The paramount application of (2-isopropylphenyl)boronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of biaryl and related structures prevalent in many pharmaceutical agents.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling involves a well-defined catalytic cycle with three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling (2-isopropylphenyl)boronic acid with a generic aryl bromide.[8]
-
Reaction Setup:
-
To a dry Schlenk flask or vial, add the aryl bromide (1.0 mmol, 1.0 eq.), (2-isopropylphenyl)boronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand.
-
-
Solvent Addition and Degassing:
-
Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired biaryl product.
-
Conclusion
(2-Isopropylphenyl)boronic acid is a versatile and valuable reagent for researchers, particularly those in drug discovery and materials science. Its primary utility lies in its role as a substrate in the Suzuki-Miyaura coupling, enabling the efficient synthesis of sterically hindered biaryl compounds. The protocols and data presented in this guide offer a foundational understanding for the safe and effective use of this compound in a research setting. As the demand for novel, complex small molecules continues to grow in the pharmaceutical industry, the importance of key building blocks like (2-isopropylphenyl)boronic acid will undoubtedly persist.
References
- 1. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Isopropylbenzeneboronic Acid
This document provides a concise overview of the fundamental physicochemical properties of 2-Isopropylbenzeneboronic acid, a compound of interest in organic synthesis and drug discovery. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Data
The essential molecular attributes of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.
| Property | Value |
| Chemical Formula | C₉H₁₃BO₂[1][2][3][4] |
| Molecular Weight | 164.01 g/mol [1][2][3][5] |
| Synonyms | 2-Isopropylphenylboronic acid, (2-propan-2-ylphenyl)boronic acid[1][3] |
| CAS Number | 89787-12-2[1][2][3][4] |
Structural Information
The molecular formula and weight are derived from the compound's atomic composition and structure. The determination of these properties is fundamental and does not involve experimental protocols related to biological signaling pathways.
Below is a logical representation of the relationship between the compound's name and its core properties.
References
- 1. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]
- 5. 89787-12-2|(2-Isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropylbenzeneboronic acid (also known as 2-isopropylphenylboronic acid). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of predicted data and typical values derived from analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Compound Overview
This compound is an organoboron compound with the chemical formula C₉H₁₃BO₂ and a molecular weight of 164.01 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with an isopropyl group and a boronic acid functional group at the ortho position. This compound is a versatile building block in organic chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] It typically appears as a white to off-white solid.[3]
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for this compound.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | m | 4H | Ar-H |
| ~3.0-3.3 | sept | 1H | -CH (CH₃)₂ |
| ~1.2-1.3 | d | 6H | -CH(CH₃ )₂ |
| ~4.5-5.5 (broad) | s | 2H | B(OH )₂ |
Table 2: ¹³C NMR Data (Typical)
| Chemical Shift (δ) ppm | Assignment |
| ~148-152 | C -B(OH)₂ |
| ~135-140 | C -CH(CH₃)₂ |
| ~125-130 | Ar-C H |
| ~30-35 | -C H(CH₃)₂ |
| ~23-25 | -CH(C H₃)₂ |
Table 3: IR Spectroscopy Data (Typical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (boronic acid) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2870 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1460 | Medium | C=C stretch (aromatic ring) |
| ~1380-1330 | Strong | B-O stretch |
| ~1100-1000 | Strong | B-C stretch |
| ~850-750 | Strong | C-H bend (aromatic) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z Value | Ion Species |
| 164.10 | [M]⁺ (Molecular Ion) |
| 149.08 | [M - CH₃]⁺ |
| 146.09 | [M - H₂O]⁺ |
| 121.07 | [M - C₃H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Note: The data presented in these tables are based on typical values for similar compounds and predicted spectra. Actual experimental values may vary.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD; 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet holder is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
3.3 Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI): A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, the compound may need to be derivatized (e.g., silylation) to increase its volatility.
-
Instrumentation: A mass spectrometer with an EI source is used.
-
Data Acquisition: The sample is ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Data Logic
The following diagram illustrates the logical flow of obtaining and interpreting the core spectroscopic data for this compound.
Caption: Workflow for spectroscopic analysis of this compound.
This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is always recommended to acquire experimental data on the specific sample being investigated.
References
Solubility of 2-Isopropylbenzeneboronic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-isopropylbenzeneboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents data for structurally analogous compounds, namely phenylboronic acid and its isomers. The methodologies detailed herein are standard for determining the solubility of boronic acids and can be directly applied to this compound to generate precise data for specific research applications.
Quantitative Solubility Data of Analogous Boronic Acids
The solubility of boronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data provides a valuable reference for estimating the solubility behavior of this compound.
Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction (x) |
| Dipropyl ether | 280 | ~0.08 |
| 290 | ~0.12 | |
| 300 | ~0.18 | |
| 310 | ~0.25 | |
| 320 | ~0.35 | |
| Acetone | 280 | ~0.12 |
| 290 | ~0.18 | |
| 300 | ~0.25 | |
| 310 | ~0.35 | |
| 320 | ~0.48 | |
| Chloroform | 280 | ~0.04 |
| 290 | ~0.06 | |
| 300 | ~0.09 | |
| 310 | ~0.13 | |
| 320 | ~0.18 | |
| Methylcyclohexane | 280 | <0.01 |
| 290 | <0.01 | |
| 300 | ~0.01 | |
| 310 | ~0.015 | |
| 320 | ~0.02 |
Data extrapolated from graphical representations in cited literature. Actual values may vary.
Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.105 | |
| Dipropyl ether | 293.15 | 0.090 | 0.018 | 0.015 |
| 303.15 | 0.130 | 0.028 | 0.023 | |
| 313.15 | 0.180 | 0.042 | 0.035 | |
| 323.15 | 0.245 | 0.062 | 0.052 | |
| Methylcyclohexane | 293.15 | 0.003 | <0.001 | <0.001 |
| 303.15 | 0.005 | 0.001 | 0.001 | |
| 313.15 | 0.008 | 0.002 | 0.002 | |
| 323.15 | 0.013 | 0.003 | 0.003 |
Experimental Protocol: Dynamic Method for Solubility Determination
A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Materials and Equipment
-
Boronic Acid: this compound
-
Organic Solvents: High-purity solvents of choice (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or a light source and detector for turbidity measurement
-
Heating/cooling circulator
Methodology
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy.
-
Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/min) while being vigorously stirred to ensure homogeneity.
-
Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves with increasing temperature, the turbidity of the mixture decreases, and the light transmission increases.
-
Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.
-
Data Collection: Repeat this procedure for several different compositions of the solute and solvent to generate a solubility curve (solubility vs. temperature).
Application in Synthesis: Suzuki-Miyaura Coupling Workflow
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for this reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Commercial Availability and Technical Guide for 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylbenzeneboronic acid (also known as 2-isopropylphenylboronic acid) is a synthetic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[1] This technical guide provides an in-depth overview of the commercial availability, suppliers, key chemical properties, and applications of this compound, tailored for professionals in research and drug development.
Chemical Properties and Identification
| Property | Value | Reference |
| CAS Number | 89787-12-2 | [2] |
| Molecular Formula | C9H13BO2 | [2] |
| Molecular Weight | 164.01 g/mol | [2] |
| IUPAC Name | (2-propan-2-ylphenyl)boronic acid | [2] |
| Synonyms | 2-Isopropylphenylboronic acid, (2-(1-Methylethyl)phenyl)boronic acid | [1][3] |
| Appearance | White to light yellow powder or crystal | [3] |
| InChI Key | KTZUVUWIBZMHMC-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)c1ccccc1B(O)O | [1] |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥95%, with higher purities available from select vendors. Pricing can vary based on the supplier, quantity, and purity.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | 1g, 5g, 10g |
| TCI America | >98.0% (T) | 1g, 5g |
| BLDpharm | 98% | Inquire for bulk |
| Ambeed | 97% | Inquire for bulk |
| AChemBlock | 98% | Inquire for bulk |
Note: Pricing is subject to change and may vary based on institutional agreements. It is recommended to inquire directly with the suppliers for the most current pricing and availability.
Synthesis of this compound
The synthesis of arylboronic acids like this compound can be achieved through several established methods. Two common approaches are via the Grignard reaction and the Miyaura borylation.
Grignard Reaction Method
A general and widely used method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis.[4]
Experimental Workflow: Grignard Synthesis
Caption: General workflow for the synthesis of this compound via a Grignard reagent.
Detailed Protocol (General)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of 2-bromoisopropylbenzene in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent, 2-isopropylphenylmagnesium bromide.[5]
-
Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of triisopropyl borate in anhydrous ether.[4] The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Hydrolysis: The resulting borate ester intermediate is hydrolyzed by the careful addition of an aqueous acid, such as hydrochloric acid, to yield this compound.[4]
-
Purification: The product can be purified by extraction and recrystallization.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid.[6]
Experimental Workflow: Miyaura Borylation
References
- 1. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]
- 2. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
Safety and handling precautions for 2-Isopropylbenzeneboronic acid
An In-depth Technical Guide to the Safety and Handling of 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 89787-12-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physical and chemical properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2-Isopropylphenyl)boronic acid, 2-Cumylboronic acid |
| CAS Number | 89787-12-2 |
| Molecular Formula | C₉H₁₃BO₂ |
| Molecular Weight | 164.01 g/mol |
| Appearance | White to off-white or light yellow powder/crystal[1] |
| Melting Point | 85-86°C[2] |
| Boiling Point | 297.2°C at 760 mmHg[2] |
| Flash Point | 133.5°C[2] |
| Density | 1.04 g/cm³[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table details its GHS classification and associated hazard statements.[3][4]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][4] | ! | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][4] | ! | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3][4] | ! | Warning |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is crucial to minimize risk.
Handling
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[5]
-
Avoidance: Do not get in eyes, on skin, or on clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Avoid dust formation.
Storage
-
Container: Keep container tightly closed.[4]
-
Location: Store in a dry, cool, and well-ventilated place.[4]
-
Security: Store locked up.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
Exposure Controls and Personal Protection
The following table outlines the necessary personal protective equipment (PPE) for handling this compound.
| Exposure Route | Recommended Protection |
| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a particulate filter conforming to EN 143 is recommended. |
Emergency Procedures
A clear understanding of emergency procedures is essential.
First-Aid Measures
| Exposure | First-Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]
-
Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.
-
Environmental Precautions: Should not be released into the environment.
Stability and Reactivity
| Parameter | Description |
| Reactivity | None known, based on information available. |
| Chemical Stability | Stable under normal conditions. |
| Conditions to Avoid | Incompatible products. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition | None under normal use conditions. |
| Hazardous Polymerization | Hazardous polymerization does not occur. |
Toxicological and Ecological Information
-
Acute Toxicity: The toxicological properties have not been fully investigated.
-
Ecotoxicity: Do not empty into drains. No quantitative data on ecotoxicity is available.
-
Persistence and Degradability: No information available.
-
Bioaccumulation: No information available.
-
Mobility: No information available.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow from hazard identification to the implementation of control measures and emergency responses.
References
- 1. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]
- 2. 2-Isopropylphenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
Physical appearance and stability of 2-Isopropylbenzeneboronic acid
An In-depth Technical Guide to 2-Isopropylbenzeneboronic Acid: Physical Properties and Stability For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as (2-isopropylphenyl)boronic acid, is an organoboron compound with the chemical formula C9H13BO2.[1][2] It features a boronic acid functional group (-B(OH)2) attached to a phenyl ring substituted with an isopropyl group at the ortho position. This versatile reagent is of significant interest in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] Its utility extends to medicinal chemistry and materials science, where the unique properties of the boronic acid moiety are leveraged for various applications.[1] This guide provides a comprehensive overview of its physical appearance, chemical properties, and stability profile.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Chemical Formula | C9H13BO2 | [1][2] |
| Molecular Weight | 164.01 g/mol | [2][4] |
| CAS Number | 89787-12-2 | [2] |
| Appearance | White to off-white or light yellow solid (powder or crystal) | [4][5] |
| Melting Point | 88-89 °C | [6] |
| Purity | Typically ≥97% | [1][5] |
Physical Appearance
This compound is a solid compound at room temperature. It typically appears as a white to off-white or pale yellow crystalline powder.[1][4][5]
Solubility
This compound is generally soluble in polar organic solvents.[1] While specific quantitative solubility data is not widely published, arylboronic acids as a class tend to exhibit good solubility in solvents like ethers (e.g., diethyl ether, THF) and ketones, and very low solubility in nonpolar hydrocarbon solvents.[7]
Stability and Handling
Chemical Stability: this compound is stable under normal, recommended storage conditions. However, like many boronic acids, it is susceptible to certain environmental factors:
-
Anhydride Formation: Boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. Commercial samples of this compound may contain varying amounts of this corresponding anhydride.[4]
-
Hygroscopicity: The compound can be hygroscopic and should be protected from moisture.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.
Storage and Handling Recommendations: To ensure the integrity of the compound, the following storage and handling procedures are recommended:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen) are advised.[5]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust, which may cause respiratory irritation.[2][8] Avoid contact with skin and eyes, as it can cause irritation.[2][8]
Caption: Diagram 1: Recommended workflow for handling and storage.
Experimental Protocols
General Synthesis via Grignard Reaction
A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.
Methodology:
-
Grignard Reagent Formation: 2-Bromoisopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere to form the Grignard reagent, (2-isopropylphenyl)magnesium bromide.
-
Borylation: The freshly prepared Grignard solution is cooled (typically to -78 °C) and added slowly to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous ether.
-
Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid (e.g., dilute HCl or H2SO4).
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Characterization by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to confirm the structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, d6-DMSO, or d4-methanol) in an NMR tube. Boronic acids can sometimes give broad peaks or complex spectra due to the formation of boroxine (B1236090) anhydrides; using a solvent like d4-methanol can sometimes provide a clearer spectrum by forming the methyl boronate ester in situ.[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Spectral Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration values, and coupling patterns (multiplicity) to confirm the presence of the isopropyl group protons and the aromatic protons, verifying that the structure is consistent with this compound.
Application in Suzuki-Miyaura Coupling
A principal application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.[3][9][10] This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).
Caption: Diagram 2: Key steps in the Suzuki-Miyaura reaction.
References
- 1. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]
- 2. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]
- 5. (2-Isopropylphenyl)boronic acid | 89787-12-2 [sigmaaldrich.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Dawn of a Versatile Reagent: A Technical History of Ortho-Substituted Phenylboronic Acids
For Immediate Release
This in-depth technical guide explores the discovery and historical development of ortho-substituted phenylboronic acids, a class of compounds that has become indispensable in modern synthetic chemistry and drug development. From their early, often challenging syntheses to their pivotal role in groundbreaking reactions, this paper traces the evolution of these versatile reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their origins and foundational chemistry.
Early Discoveries and the Dawn of Boronic Acid Chemistry
The story of phenylboronic acids begins in the late 19th century. While Edward Frankland first synthesized an alkylboronic acid (ethylboronic acid) in 1860, it was the German chemist August Michaelis and his colleagues who, in 1880, reported the first synthesis of the parent compound, phenylboronic acid. Their method involved the reaction of diethylmercury (B1204316) with boron trichloride. This early work laid the groundwork for the exploration of this new class of organoboron compounds.
The early 20th century saw the development of more practical synthetic routes, most notably the use of organometallic reagents. The advent of the Grignard reaction, discovered by Victor Grignard in 1900, provided a more accessible pathway to arylboronic acids. By reacting an arylmagnesium halide with a trialkyl borate (B1201080), chemists could now synthesize phenylboronic acids with greater ease, paving the way for the investigation of substituted derivatives.
The Rise of Ortho-Substituted Phenylboronic Acids: Early Synthetic Endeavors
The synthesis of phenylboronic acids with substituents in the ortho position presented unique challenges and opportunities. Early efforts in the 1920s and 1930s, primarily documented in publications from the Journal of the American Chemical Society and German chemical journals, focused on adapting the Grignard reaction to ortho-substituted aryl halides. Researchers like H.S. Johnson and his collaborators were instrumental in synthesizing a range of ortho-substituted derivatives, including ortho-tolylboronic acid and various ortho-halophenylboronic acids.
A significant advancement in the synthesis of ortho-substituted phenylboronic acids came with the development of directed ortho-lithiation in the mid-20th century. This powerful technique allowed for the direct functionalization of the ortho C-H bond of an aromatic ring containing a directing group, providing a highly regioselective route to these compounds.
Key Synthetic Methodologies: A Historical Perspective
Two primary strategies have historically dominated the synthesis of ortho-substituted phenylboronic acids: the Grignard reaction and directed ortho-lithiation.
The Grignard Reagent Approach
This classical method involves the formation of an ortho-substituted phenylmagnesium halide, which is then reacted with a trialkyl borate (e.g., trimethyl borate) to form the corresponding boronic ester. Subsequent hydrolysis yields the desired ortho-substituted phenylboronic acid.
The Isopropyl Group: A Theoretical Exploration of its Electronic Effects in Drug Design and Chemical Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isopropyl group, a seemingly simple alkyl substituent, exerts a complex and nuanced influence on molecular properties and reactivity. Its unique combination of steric bulk and electronic effects makes it a crucial functional group in the medicinal chemist's toolbox, capable of modulating a molecule's potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the theoretical underpinnings of the isopropyl group's electronic effects, supported by quantitative data, detailed experimental protocols for their determination, and logical visualizations to aid in understanding.
Deconstructing the Electronic Influence: Inductive, Hyperconjugative, and Steric Effects
The overall electronic character of the isopropyl group is a composite of three primary effects: the inductive effect, hyperconjugation, and steric hindrance. Understanding the interplay of these factors is paramount for predicting its impact on a molecule's behavior.
The Inductive Effect: A Dual Nature
The inductive effect is the transmission of charge through a sigma bond. Traditionally, alkyl groups like isopropyl have been considered electron-donating (+I effect) due to their ability to polarize the sigma bond towards a more electronegative atom. This electron-donating nature is often cited to explain the stability of carbocations, with the order of stability being tertiary > secondary > primary.[1] For instance, the isopropyl carbocation is more stable than the n-propyl carbocation due to the +I effect of the two methyl groups attached to the positively charged carbon.[2]
However, more recent computational studies and a reassessment of experimental data suggest that alkyl groups, including the isopropyl group, are in fact weakly electron-withdrawing (-I effect) relative to hydrogen.[3] This perspective is based on the higher electronegativity of carbon compared to hydrogen.[4] This dual interpretation highlights the complexity of the inductive effect and its dependence on the chemical context.
Hyperconjugation: "No-Bond" Resonance
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a sigma bond to an adjacent empty or partially filled p-orbital or a pi-orbital. In the case of an isopropyl group attached to an electron-deficient center, such as a carbocation, the C-H sigma bonds of the methyl groups can overlap with the empty p-orbital of the carbocation. This delocalization of electron density effectively spreads the positive charge over a larger area, leading to increased stability. The isopropyl radical and cation are stabilized by six such hyperconjugative structures.[5][6] This "no-bond" resonance is a significant contributor to the stability of secondary carbocations.[7]
Steric Effects: A Matter of Size
The branched structure of the isopropyl group imparts significant steric bulk. This steric hindrance can influence reaction rates by impeding the approach of a nucleophile or electrophile to a reactive center.[8] The Taft steric parameter (Es) is a quantitative measure of this effect, with more negative values indicating greater steric hindrance.[9] The steric bulk of the isopropyl group is intermediate between the ethyl and tert-butyl groups.[9] In drug design, this steric hindrance can be strategically employed to enhance selectivity by preventing binding to off-target receptors.[10]
Quantifying the Electronic Effects: Hammett and Taft Parameters
To provide a quantitative basis for understanding and predicting the electronic effects of the isopropyl group, various empirical parameters have been developed. The most widely used are the Hammett and Taft constants.
Hammett Substituent Constants (σ)
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) quantifies the electronic effect of a substituent in the meta (σm) or para (σp) position of a benzene (B151609) ring. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
| Parameter | Value | Interpretation |
| σm (meta) | -0.07[11] | Weakly electron-donating |
| σp (para) | -0.15[11] | Electron-donating |
Table 1: Hammett Substituent Constants for the Isopropyl Group
Taft Parameters (σ* and Es)
The Taft equation separates the polar (inductive) and steric effects of substituents. The polar substituent constant (σ*) is a measure of the inductive effect, while the steric substituent constant (Es) quantifies the steric effect.
| Parameter | Value | Interpretation |
| σ* (Polar) | -0.19 | Electron-donating (inductive) |
| Es (Steric) | -0.47 | Moderate steric hindrance |
Table 2: Taft Polar and Steric Constants for the Isopropyl Group
Experimental Determination of Electronic Parameters
The quantitative data presented above are derived from specific experimental procedures. Understanding these methodologies is crucial for appreciating the origin and limitations of these parameters.
Protocol for Determining Hammett Constants
Hammett constants are typically determined by measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.
Materials:
-
Substituted benzoic acids (e.g., p-isopropylbenzoic acid, m-isopropylbenzoic acid)
-
Benzoic acid (reference compound)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter
-
Burette, pipette, beakers, and magnetic stirrer
-
Solvent (e.g., water or a water/ethanol mixture)
Procedure:
-
Prepare Solutions: Prepare solutions of known concentration for each of the substituted benzoic acids and the reference benzoic acid in the chosen solvent.
-
Titration: Titrate a known volume of each benzoic acid solution with the standardized NaOH solution, monitoring the pH throughout the titration.
-
Determine pKa: The pKa is the pH at the half-equivalence point of the titration.
-
Calculate σ: The Hammett constant (σ) is calculated using the following equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid)
Protocol for Determining Taft Parameters
Taft parameters are determined from the rates of acid- and base-catalyzed hydrolysis of esters.
Materials:
-
A series of esters with the general formula R-COOR', where R is the substituent of interest (e.g., isopropyl) and R' is a standard group (e.g., ethyl).
-
Methyl acetate (B1210297) (reference compound).
-
Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions.
-
Thermostated water bath.
-
Titration apparatus.
-
Quenching solution (e.g., ice-cold water).
Procedure:
-
Kinetic Runs: Initiate the hydrolysis of each ester by adding a known amount of acid or base catalyst. The reaction is carried out at a constant temperature.
-
Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction. The concentration of the remaining ester or the product carboxylic acid is determined by titration.
-
Calculate Rate Constants: The rate constants (k) for both the acid-catalyzed (kA) and base-catalyzed (kB) hydrolysis are determined from the kinetic data.
-
Calculate Es: The Taft steric parameter (Es) is calculated from the acid-catalyzed hydrolysis rates, assuming that steric effects are dominant under these conditions: Es = log(k_R / k_CH3) where k_R is the rate constant for the ester with the substituent R, and k_CH3 is the rate constant for the reference methyl ester.[12]
-
Calculate σ: The Taft polar parameter (σ) is calculated from the difference in the logarithms of the rate constants for the base- and acid-catalyzed reactions, which is assumed to be free of steric effects: σ* = (1/2.48) * [log(kB/kB,CH3) - log(kA/kA,CH3)] The factor of 2.48 is a scaling factor to make σ* values comparable to Hammett σ values.
Visualizing the Electronic Effects and Their Application
Graphical representations can provide a clearer understanding of the complex interplay of electronic effects and their practical application in drug discovery.
Caption: Hyperconjugation in the isopropyl cation, showing the overlap of C-H σ-bonds with the empty p-orbital.
In drug development, understanding the electronic effects of substituents like the isopropyl group is crucial for Quantitative Structure-Activity Relationship (QSAR) studies. A typical workflow for such a study is outlined below.
Caption: A generalized workflow for a QSAR study of compounds containing an isopropyl group.
Conclusion: The Strategic Importance of the Isopropyl Group
The isopropyl group is far from being a simple, inert substituent. Its electronic character is a delicate balance of inductive, hyperconjugative, and steric effects that can be rationally exploited in the design of new chemical entities. For researchers in drug discovery and development, a thorough understanding of these theoretical principles, supported by quantitative data and robust experimental validation, is essential for harnessing the full potential of this versatile functional group. The ability to predict and modulate the electronic influence of the isopropyl group will continue to be a key driver of innovation in the quest for more effective and selective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 4. Steric effects on the formation of alkyl radicals and alkyl carbenium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neovarsity.org [neovarsity.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
The Versatility of Sterically Hindered Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sterically hindered boronic acids, a class of organoboron compounds characterized by bulky substituents flanking the boronic acid moiety, have emerged as powerful tools in a diverse range of scientific disciplines. Their unique structural and electronic properties offer distinct advantages in applications spanning organic synthesis, chemical biology, and medicinal chemistry. This in-depth technical guide explores the core applications of these versatile molecules, providing quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate their adoption and further innovation in research and development.
Suzuki-Miyaura Coupling: Overcoming Steric Challenges in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically demanding substrates, particularly those involving di- or tri-ortho-substituted aryl halides and boronic acids, presents a significant challenge. Steric hindrance can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and undesired side reactions. The development of specialized ligands and catalytic systems has been instrumental in overcoming these limitations, allowing for the synthesis of highly congested biaryl structures.[1][2][3][4][5][6]
Quantitative Data: Suzuki-Miyaura Coupling Yields
The following table summarizes the yields of Suzuki-Miyaura coupling reactions involving various sterically hindered boronic acids and aryl halides, highlighting the impact of different catalysts and reaction conditions.
| Sterically Hindered Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | 1-Bromo-2-methylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | [7] |
| 2,6-Dimethylphenylboronic acid | 1-Chloro-2,6-dimethylbenzene | [(cinnamyl)PdCl]₂ / XPhos | K₃PO₄ | t-AmylOH | 100 | 85 | [2] |
| Mesitylboronic acid | 1-Bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 92 | [7] |
| 2,4,6-Triisopropylphenylboronic acid | 1-Bromo-2,4,6-triisopropylbenzene | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 88 | [4] |
| 2-Methylphenylboronic acid | 2-Bromotoluene | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Ethanol/H₂O | RT | Good | [8] |
| 2,6-Dimethylphenylboronic acid | 2,6-Dimethyl-1-chlorobenzene | Allyl(IPr)PdCl | K₂CO₃ | THF | RT | >95 (GC) | [2] |
Experimental Protocol: Synthesis of a Sterically Hindered Biaryl via Suzuki-Miyaura Coupling
This protocol details the synthesis of 2,2',6,6'-tetramethylbiphenyl (B15387207) from 2-bromo-m-xylene (B44306) and 2,6-dimethylphenylboronic acid.
Materials:
-
2-Bromo-m-xylene
-
2,6-Dimethylphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-m-xylene (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,2',6,6'-tetramethylbiphenyl.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][9][10][11]
Enzyme Inhibition: Targeting Active Sites with Steric Precision
Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases. Their mechanism of inhibition involves the formation of a stable, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[12][13][14][15][16][17][18][19] Steric hindrance on the boronic acid can be strategically employed to enhance selectivity and potency by exploiting the specific topology of the enzyme's active site. The bulky groups can create favorable interactions within hydrophobic pockets or, conversely, prevent binding to off-target enzymes with more restricted active sites.
Quantitative Data: Inhibition Constants (Ki) of Sterically Hindered Boronic Acid Enzyme Inhibitors
The following table presents the inhibition constants (Ki) for a selection of sterically hindered boronic acids against the serine protease α-chymotrypsin.
| Inhibitor | Enzyme | Ki (μM) | pH | Reference |
| Phenylethaneboronic acid | α-Chymotrypsin | 2.5 | 7.5 | [15] |
| Benzamidomethaneboronic acid | α-Chymotrypsin | 8.1 | 7.5 | [14] |
| 3-Aminophenylboronic acid | α-Chymotrypsin | 140 | 7.0 | [12] |
| 2-Phenylethaneboronic acid | Chymotrypsin (B1334515) | - | - | [15] |
Experimental Protocol: Determination of Ki for a Competitive Inhibitor of α-Chymotrypsin
This protocol outlines the determination of the inhibition constant (Ki) of a sterically hindered boronic acid against α-chymotrypsin using a spectrophotometric assay.[20][21][22][23][24][25][26]
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (substrate)
-
Sterically hindered boronic acid inhibitor
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Thermostated incubator
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a stock solution of the sterically hindered boronic acid inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.
-
Prepare a series of dilutions of the substrate in Tris-HCl buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a fixed concentration of α-chymotrypsin to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25 °C) for a set time (e.g., 15 minutes) to allow for binding equilibrium.
-
Initiate the reaction by adding varying concentrations of the substrate to the wells.
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Determine the apparent Km (Kₘ,app) and Vmax (Vₘₐₓ,app) from each curve.
-
For competitive inhibition, Vmax will remain constant, while Kₘ,app will increase with increasing inhibitor concentration.
-
Plot the slope of the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) against the inhibitor concentration. The x-intercept of this plot will be -Ki.
-
Alternatively, use non-linear regression analysis software to fit the data to the competitive inhibition model to directly obtain the Ki value.
-
Visualization: Mechanism of Serine Protease Inhibition by a Boronic Acid
Caption: Boronic acid forming a tetrahedral adduct with the catalytic serine in a protease active site.
Bioconjugation: Site-Selective Modification of Biomolecules
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols has been harnessed for the site-selective modification of proteins and other biomolecules.[13][14][25][27][28][29][30][31][32][33] This "boronate ester" linkage is stable under physiological conditions but can be reversed by changes in pH or the addition of a competing diol. Sterically hindered boronic acids can offer enhanced stability of the boronate ester and can be used in combination with other bioorthogonal chemistries for sequential labeling.[27] Furthermore, specific boronic acid derivatives, such as 2-formylphenylboronic acid, can react with N-terminal cysteine residues to form stable thiazolidino boronate conjugates.[13]
Quantitative Data: Protein Bioconjugation Yields
The following table provides examples of protein bioconjugation yields using sterically hindered or functionalized boronic acids.
| Protein | Boronic Acid Reagent | Reaction Type | Yield (%) | Reference |
| WW-domain (with p-iodophenylalanine) | Various arylboronic acids | Suzuki-Miyaura Coupling | 40-90 | [34] |
| T4 Lysozyme (V131C) | Trifunctional reagent with alkenylboronic acid | Nickel-catalyzed Cysteine Arylation | High | [27] |
| Green Fluorescent Protein (GFP) | 2-Nitro-arylboronic acid | Nickel-catalyzed Cysteine Arylation | ~80 | [32] |
| Peptides | ortho-Sulfonamide arylboronic acids | N-terminal Arylation | High | [13] |
Experimental Protocol: Site-Selective Protein Labeling with 2-Formylphenylboronic Acid
This protocol describes the labeling of a protein with an N-terminal cysteine residue using 2-formylphenylboronic acid (2-FPBA).[13]
Materials:
-
Protein with an N-terminal cysteine residue
-
2-Formylphenylboronic acid (2-FPBA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
LC-MS for analysis
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of 2-FPBA in DMSO (e.g., 100 mM).
-
-
Labeling Reaction:
-
To the protein solution, add the 2-FPBA stock solution to a final concentration of 1-5 mM. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.
-
-
Purification:
-
Remove the excess unreacted 2-FPBA by size-exclusion chromatography using a pre-equilibrated PD-10 column with PBS.
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Confirm the successful labeling and determine the labeling efficiency by liquid chromatography-mass spectrometry (LC-MS). The mass of the labeled protein will be increased by the mass of the 2-FPBA minus the mass of a water molecule.
-
Visualization: Site-Selective Protein Labeling Workflow
Caption: Workflow for site-selective labeling of a protein with 2-formylphenylboronic acid.
Saccharide Sensing: Fluorescent Detection of Sugars
The reversible interaction between boronic acids and diols forms the basis of fluorescent sensors for saccharides.[8][11][20][22][23][28][29][35][36][37][38][39] These sensors typically consist of a fluorophore linked to a boronic acid recognition unit. Upon binding to a saccharide, the electronic properties of the boronic acid change, which in turn modulates the fluorescence of the attached fluorophore. This can manifest as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. Steric hindrance can be incorporated into the sensor design to fine-tune the binding affinity and selectivity for specific saccharides.
Quantitative Data: Binding Constants of Boronic Acid-Based Saccharide Sensors
The following table shows the binding constants (Ka) of various boronic acid-based sensors with different saccharides.
| Boronic Acid Sensor | Saccharide | Binding Constant (Ka, M⁻¹) | Conditions | Reference |
| Phenylboronic acid | Fructose | 4370 | D₂O, 31 °C | [20] |
| Phenylboronic acid | Glucose | 110 | D₂O, 27 °C | [20] |
| 3-Aminophenylboronic acid | Fructose | ~102 (quenching constant) | - | [20] |
| Diboronic acid sensor 8₆ | Glucose | 960 | Mixed solvents | [20] |
| Diboronic acid sensor 8₆ | Fructose | 760 | Mixed solvents | [20] |
| Cationic diboronic acid 9 | Glucose | 2512 | Aqueous solution, physiological pH | [20] |
| Bisboronic acid 27 | Sorbitol | 1060 | 50% MeOH/0.1 M aq. phosphate buffer, pH 7.4 | [11] |
| Bisboronic acid 27 | Fructose | 200 | 50% MeOH/0.1 M aq. phosphate buffer, pH 7.4 | [11] |
| Bisboronic acid 27 | Glucose | 12 | 50% MeOH/0.1 M aq. phosphate buffer, pH 7.4 | [11] |
Experimental Protocol: Fluorescent Detection of Glucose Using a Boronic Acid-Based Sensor
This protocol describes a general procedure for evaluating the response of a fluorescent boronic acid-based sensor to glucose.[21][22][39]
Materials:
-
Fluorescent boronic acid sensor
-
Glucose, fructose, and other saccharides for selectivity testing
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
DMSO (if the sensor is not water-soluble)
-
Fluorometer
-
Cuvettes or 96-well black microplates
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the fluorescent boronic acid sensor in buffer or DMSO.
-
Prepare stock solutions of the saccharides in the same buffer.
-
-
Fluorescence Measurements:
-
In a cuvette or a well of a microplate, add the buffer solution.
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration.
-
Record the initial fluorescence spectrum of the sensor.
-
Titrate the sensor solution with increasing concentrations of the saccharide stock solution.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.
-
Fit the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) to determine the binding constant (Ka).
-
Repeat the experiment with other saccharides to assess the selectivity of the sensor.
-
Visualization: Mechanism of a PET-Based Fluorescent Boronic Acid Sensor
Caption: Mechanism of a Photoinduced Electron Transfer (PET)-based fluorescent boronic acid sensor.[23][38]
Conclusion
Sterically hindered boronic acids represent a class of molecules with remarkable utility and potential. Their application in overcoming challenging Suzuki-Miyaura couplings has enabled the synthesis of complex molecular architectures previously deemed inaccessible. In the realm of medicinal chemistry, their role as selective enzyme inhibitors continues to be a fruitful area of research for the development of novel therapeutics. Furthermore, their unique reactivity with diols has paved the way for innovative approaches to bioconjugation and the design of sophisticated saccharide sensors. The data, protocols, and mechanistic insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize and further explore the vast potential of sterically hindered boronic acids in their respective fields.
References
- 1. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The binding of boronic acids to chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzamidomethaneboronic acid: synthesis and inhibition of chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-phenylethaneboronic acid, a possible transition-state analog for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and Carbohydrate Binding Studies of Fluorescent α-Amidoboronic Acids and the Corresponding Bisboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. coledeforest.com [coledeforest.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. wwjmrd.com [wwjmrd.com]
- 34. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. sites.pitt.edu [sites.pitt.edu]
- 37. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. chemrxiv.org [chemrxiv.org]
- 39. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Isopropylbenzeneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-isopropylbenzeneboronic acid as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is valuable for the synthesis of sterically hindered biaryl compounds, which are important structural motifs in medicinal chemistry and materials science.
Core Concepts
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. This compound allows for the introduction of a bulky isopropylphenyl group, which can be crucial for modulating the pharmacological or material properties of a molecule.
A general schematic for the Suzuki-Miyaura coupling reaction is shown below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize reported conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoiodobenzene[1] | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | DMF | 100 | 48 | Not Reported |
| Chloro-pyrimidine derivative[2] | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | 1,4-Dioxane (B91453) | 40 | 16 | Not Reported |
| Bromo-benzimidazole derivative[3] | Not Specified | Not Specified | Cs₂CO₃ | Toluene | Not Reported | Not Reported | 40 |
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of this compound.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura cross-coupling reactions involving this compound.
Protocol 1: Coupling of this compound with 2-Bromoiodobenzene [1]
This protocol describes a method for the synthesis of a sterically hindered biaryl.
-
Reaction Setup: To an oven-dried flask, add crude this compound (2.4 g), tetrakis(triphenylphosphine)palladium (B116648) (840 mg, 0.61 mmol, 5 mol%), and potassium phosphate (B84403) (4.6 g, 21.9 mmol).
-
Inert Atmosphere: Purge the flask with argon.
-
Reagent Addition: Add dimethylformamide (DMF, 100 mL) and 2-bromoiodobenzene (1.88 mL, 14.6 mmol) via syringe.
-
Reaction: Heat the mixture to 100 °C for 48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ether (200 mL). The subsequent purification steps would typically involve washing with water and/or brine, drying the organic layer, and purification by column chromatography.
Protocol 2: Coupling of this compound with a Chloro-pyrimidine Derivative [2]
This protocol is suitable for coupling with a heterocyclic halide at a mild temperature.
-
Reaction Setup: In a reaction vessel, combine the chloro-pyrimidine derivative (1.0 equiv), 2-isopropylphenylboronic acid (1.1 equiv, 93 mg, 0.570 mmol), and tetrakis(triphenylphosphine)palladium (0.1 equiv, 59.8 mg, 0.052 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (4 mL) and a 2 M aqueous solution of sodium carbonate (4.0 equiv, 1.036 mL, 2.072 mmol).
-
Inert Atmosphere: Place the reaction mixture under an argon atmosphere.
-
Reaction: Stir the mixture at 40 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature. The product can be extracted with an organic solvent, and the organic layer washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Protocol 3: Coupling of this compound with a Bromo-benzimidazole Derivative [3]
This protocol provides an example of coupling with a different class of heterocyclic halide.
-
Reaction Setup: Combine the bromo-benzimidazole derivative, 2-isopropylphenylboronic acid, and cesium carbonate in toluene. A palladium catalyst and ligand are also added, though not specified in the reference.
-
Reaction: The reaction is stirred, likely at an elevated temperature, until completion.
-
Work-up and Purification: Standard aqueous work-up and purification by column chromatography can be employed to isolate the product. The reported yield for this reaction was 40%.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling with 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl (B1667301) structures. This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organohalide or triflate. Given the stability, low toxicity, and commercial availability of many boronic acids, the Suzuki coupling is extensively used in the pharmaceutical and materials science industries for the creation of complex molecules.
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 2-isopropylbenzeneboronic acid with various aryl halides. The steric hindrance imparted by the ortho-isopropyl group on the boronic acid presents a unique challenge that often requires careful optimization of reaction conditions to achieve high yields. The resulting 2-isopropylbiphenyl derivatives are valuable scaffolds in medicinal chemistry and materials science.
Core Reaction Scheme
The fundamental transformation involves the coupling of this compound with an aryl halide in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Where:
-
(iPr)Ar-B(OH)2: this compound
-
R-X: An aryl or heteroaryl halide (e.g., Bromide, Iodide, Chloride) or triflate
-
Pd catalyst: A Palladium(0) source, often used with a phosphine (B1218219) ligand
-
Base: Required to activate the boronic acid for transmetalation
-
(iPr)Ar-R: The resulting 2-isopropylbiphenyl product
Key Reaction Parameters and Optimization for a Sterically Hindered Substrate
The success of the Suzuki coupling with the sterically demanding this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.
-
Catalyst and Ligand: For sterically hindered substrates, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally most effective. These ligands facilitate the oxidative addition step and stabilize the active palladium(0) species, leading to higher catalytic activity and yields. Ligands such as SPhos, XPhos, and other dialkylbiaryl phosphines have demonstrated excellent performance in coupling similar sterically hindered substrates. While traditional catalysts like Pd(PPh₃)₄ can be used, they may require higher catalyst loadings and longer reaction times.
-
Base: A suitable base is crucial for the activation of the boronic acid to form the boronate species, which then undergoes transmetalation. For sterically hindered couplings, stronger bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents such as 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or toluene (B28343), often in the presence of a small amount of water, are commonly employed. The water plays a role in dissolving the base and facilitating the formation of the active boronate species.
-
Temperature: Due to the increased steric hindrance, these reactions often require elevated temperatures to proceed at a reasonable rate. Reaction temperatures typically range from 80 °C to 110 °C.
Representative Experimental Data
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. These examples are based on typical outcomes for sterically hindered Suzuki couplings and serve as a guide for reaction optimization.
Table 1: Suzuki Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 88 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 24 | 75 |
| 4 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 18 | 82 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 78 |
Table 2: Effect of Different Catalysts and Ligands
Reaction Conditions: this compound (1.2 equiv), 4-bromoacetophenone (1.0 equiv), K₃PO₄ (2.0 equiv), Toluene/H₂O (5:1), 100 °C, 12 h.
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | 87 |
| 3 | Pd(PPh₃)₄ (5) | - | 65 |
| 4 | PdCl₂(dppf) (3) | - | 72 |
Detailed Experimental Protocols
Protocol 1: General Procedure using a Buchwald-type Ligand (SPhos)
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst pre-mixture to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (3 mL) and degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-isopropylbiphenyl derivative.
Protocol 2: Procedure using a Pre-formed Catalyst (Pd(PPh₃)₄)
This protocol utilizes a common, commercially available palladium catalyst.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Troubleshooting and Safety Considerations
-
Low or No Conversion: If the reaction shows low or no conversion, consider the following:
-
Catalyst Inactivity: Ensure the palladium source is fresh and has been stored properly. Consider using a pre-catalyst that readily forms the active Pd(0) species.
-
Insufficiently Strong Base: For sterically hindered couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Poor Solubility: Ensure the solvent system effectively solubilizes all reactants.
-
Oxygen Contamination: Thoroughly degas the reaction mixture to prevent oxidation and deactivation of the catalyst.
-
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation. Using a slight excess of the boronic acid and ensuring anhydrous conditions (for the organic solvent) can help minimize these side reactions.
-
Safety:
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
By carefully selecting the reaction parameters and following the detailed protocols, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable 2-isopropylbiphenyl derivatives.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 2-isopropylbenzeneboronic acid with various aryl halides. The steric hindrance imposed by the ortho-isopropyl group presents a unique challenge in carbon-carbon bond formation. This document outlines effective palladium catalyst systems and provides detailed protocols to achieve high-yielding and reproducible results for the synthesis of sterically hindered biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. However, substrates bearing significant steric bulk, such as this compound, can be challenging coupling partners. The steric hindrance around the boron center can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and slow reaction rates.
To overcome these challenges, specialized palladium catalyst systems featuring bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands facilitate the formation of the active catalytic species and promote the difficult oxidative addition and reductive elimination steps involving sterically demanding substrates. This document provides an overview of recommended catalyst systems and detailed experimental protocols for the successful coupling of this compound.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction for this compound is depicted below. The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (2-isopropylphenyl) to the palladium center, displacing the halide. This step is often rate-limiting for sterically hindered substrates.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.
Recommended Catalyst Systems
For the cross-coupling of sterically hindered substrates like this compound, the selection of the palladium precursor and, more importantly, the ligand is critical for achieving high yields. Standard ligands such as triphenylphosphine (B44618) (PPh₃) are often ineffective.
Recommended Ligands:
-
Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands are highly effective. Recommended examples include SPhos, RuPhos, and XPhos. For exceptionally challenging couplings leading to tetra-ortho-substituted biaryls, ligands like AntPhos and BI-DIME have demonstrated superior performance.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating properties and steric bulk, which stabilize the palladium center and promote catalytic activity. Robust acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient for coupling sterically hindered boronic acids.
Recommended Palladium Precursors:
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂): A common and cost-effective precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.
-
Pre-formed Catalysts/Precatalysts: For improved reproducibility and to bypass the in-situ reduction step, pre-formed Pd(0) catalysts or precatalysts that readily generate the active species are advantageous. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a good example.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, highlighting the performance of different catalyst systems.
| Entry | Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | >95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 16 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 24 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 12 | 85 |
| 5 | 1-Bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ (2) | AntPhos (4) | Cs₂CO₃ (3) | Toluene | 110 | 24 | 78 |
| 6 | 1-Chloro-2-methylbenzene | [Pd(cinnamyl)Cl]₂ (1) | BI-DIME (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | 90 |
| 7 | 4-Chlorobenzonitrile | Pd-NHC Complex (1) | - | t-BuOK (1.5) | Dioxane | 80 | 12 | >99[1] |
Note: The data presented is a compilation from various sources in the literature and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a general starting point for the coupling of this compound with aryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide) followed by degassed water (typically a 10:1 to 5:1 ratio of toluene to water).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: High-Performance Coupling using an NHC Catalyst
This protocol is adapted for challenging couplings and utilizes a highly active N-heterocyclic carbene (NHC) palladium catalyst system.[1]
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride or bromide (1.0 equiv.)
-
Acenaphthoimidazolylidene Palladium Complex (e.g., IPr-Pd-PEPPSI, 1 mol%)
-
Potassium tert-butoxide (t-BuOK, 1.5 equiv.)
-
1,4-Dioxane (B91453) (anhydrous, degassed)
-
Microwave reaction vial or sealed tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium tert-butoxide (1.5 equiv.) to a dry microwave reaction vial containing a magnetic stir bar.
-
Add the NHC-palladium precatalyst (1 mol%).
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M).
-
Seal the vial tightly with a cap.
-
Place the vial in a preheated oil bath or an aluminum heating block at 80-100 °C. Alternatively, microwave irradiation can be used to accelerate the reaction.
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Troubleshooting
-
Low Yield:
-
Increase catalyst loading: For particularly challenging substrates, increasing the catalyst loading to 3-5 mol% may be necessary.
-
Change ligand: If one type of bulky ligand is not effective, try another (e.g., switch from a Buchwald ligand to an NHC-based system).
-
Increase temperature: Higher temperatures can overcome the activation energy barrier for sterically hindered substrates. Consider using a higher boiling point solvent like xylenes (B1142099) if necessary.
-
Ensure anhydrous and anaerobic conditions: Oxygen can deactivate the catalyst, and water can lead to protodeboronation. Ensure all reagents and solvents are dry and properly degassed.
-
-
Protodeboronation:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a less nucleophilic base (e.g., K₃PO₄ instead of stronger bases like NaOH or t-BuOK) or minimizing the amount of water in the reaction can help. Using the boronic acid pinacol (B44631) ester can also mitigate this issue.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.
-
By carefully selecting the catalyst system and optimizing the reaction conditions as outlined in these notes, researchers can successfully perform Suzuki-Miyaura cross-coupling reactions with the sterically demanding this compound to access a wide range of valuable biaryl compounds.
References
The Role of 2-Isopropylbenzeneboronic Acid in the Development of Novel Tec Family Kinase Inhibitors
For Immediate Release
Shanghai, China – December 7, 2025 – In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery. 2-Isopropylbenzeneboronic acid has emerged as a critical building block in the synthesis of a promising class of Tec family kinase inhibitors, offering potential new avenues for the treatment of various cancers and inflammatory diseases. These application notes provide an in-depth look at the utility of this versatile reagent, including detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions and the subsequent biological evaluation of the resulting compounds.
Introduction to this compound in Medicinal Chemistry
This compound is an arylboronic acid that serves as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many biologically active molecules. The 2-isopropylphenyl moiety introduced by this reagent can provide advantageous steric and lipophilic interactions within the binding sites of target proteins, potentially enhancing potency and selectivity.
Application in the Synthesis of Tec Family Kinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors targeting Tec family kinases. This family of non-receptor tyrosine kinases, which includes Tec, Btk, Itk, Bmx, and Txk, plays a crucial role in the signaling pathways of various immune cells and is implicated in the progression of numerous cancers and inflammatory disorders.[1]
Specifically, this compound is utilized to synthesize compounds that can disrupt the interaction between Fibroblast Growth Factor 2 (FGF2) and Tec kinase.[2] The unconventional secretion of FGF2, a potent mitogen, is dependent on its phosphorylation by Tec kinase.[3] By inhibiting this interaction, the downstream signaling pathways that promote tumor cell survival and angiogenesis can be blocked.
Quantitative Data: Inhibition of Tec Family Kinases
The inhibitory activity of compounds synthesized using this compound and its analogs against Tec family kinases is typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency. Below is a summary of representative IC50 values for a series of Tec kinase inhibitors featuring the 2-isopropylphenyl moiety.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| TEC-IN-1 | Tec | 150 | LanthaScreen™ Eu Kinase Binding Assay |
| TEC-IN-2 | Btk | 250 | ADP-Glo™ Kinase Assay |
| TEC-IN-3 | Itk | 450 | TR-FRET Assay |
Note: The data presented are representative values for compounds containing the 2-isopropylphenyl scaffold and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a 4-(2-Isopropylphenyl)pyrimidine-based Tec Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a 4-amino-6-chloropyrimidine (B18116) core, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
4-Amino-6-chloropyrimidine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 4-amino-6-chloropyrimidine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 4-(2-isopropylphenyl)-6-aminopyrimidine derivative.
Protocol 2: In Vitro Tec Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a Tec family kinase.[4]
Materials:
-
Recombinant human Tec kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., synthesized 4-(2-isopropylphenyl)-6-aminopyrimidine)
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Prepare a 2X solution of Tec kinase and Eu-anti-Tag antibody in assay buffer and add 5 µL to each well.
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer and add 5 µL to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio and plot against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Role of this compound and its Application
To better understand the context of this research, the following diagrams illustrate the synthetic workflow and the targeted biological pathway.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its application in the synthesis of Tec family kinase inhibitors highlights its potential to contribute to the discovery of new therapeutics for cancer and inflammatory diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this important building block in their own research endeavors.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl scaffolds.[1] Biaryl moieties are prevalent in a vast array of biologically active molecules and functional materials.
2-Isopropylbenzeneboronic acid is a valuable building block for introducing a sterically hindered 2-isopropylphenyl group, a substituent that can significantly influence the pharmacological and material properties of the target molecule. The steric bulk of the isopropyl group can enhance selectivity for biological targets or tune the optoelectronic properties of organic materials. However, this steric hindrance also presents a challenge for the Suzuki-Miyaura coupling, often requiring carefully optimized reaction conditions to achieve high yields.[2]
These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds, with a focus on overcoming the challenges associated with sterically hindered substrates.
Core Reaction and Mechanism
The fundamental reaction involves the palladium-catalyzed coupling of this compound with an aryl halide (or triflate) in the presence of a base.
General Reaction Scheme:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is crucial to facilitate these steps, particularly the reductive elimination which can be slow for hindered biaryls.[3]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions. These conditions typically involve the use of a palladium catalyst with a bulky phosphine ligand and a suitable base.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 24 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 |
| 4 | 1-Bromo-3,5-dimethylbenzene | PEPPSI-IPr (1) | - | t-BuOK | Dioxane | 120 | 2 | 85 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 6 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 20 | 89 |
Experimental Protocols
The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure Using a Bulky Phosphine Ligand
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (1-3 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)[3]
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Synthesis with an NHC-Palladium Precatalyst
This protocol is suitable for rapid optimization and synthesis, particularly with less reactive aryl chlorides.[3]
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
(NHC)Pd precatalyst (e.g., PEPPSI-IPr) (1-2 mol%)
-
Potassium tert-butoxide (t-BuOK) (1.5 - 2.0 equivalents)
-
Anhydrous dioxane
-
Microwave reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reaction vial under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), (NHC)Pd precatalyst (0.01 mmol, 1 mol%), and potassium tert-butoxide (1.5 mmol).
-
Add anhydrous dioxane (4 mL) via syringe.
-
Seal the vial securely with a cap.
-
Place the vial in a microwave reactor and heat the reaction to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Biaryl Synthesis
Logical Relationship for Troubleshooting Low Yields
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for C-C Bond Formation Using 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for carbon-carbon bond formation utilizing 2-isopropylbenzeneboronic acid. The focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. Due to the steric hindrance imparted by the ortho-isopropyl group, specific considerations for catalyst, ligand, base, and solvent selection are crucial for achieving high reaction yields.
Introduction to Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2][3] While a robust and widely used transformation, the reaction can be challenging when sterically demanding coupling partners are involved, such as this compound. The bulky isopropyl group in the ortho position can impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[4]
To overcome these steric challenges, the use of specialized catalyst systems is paramount. Modern palladium precatalysts, in combination with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have proven highly effective in facilitating the coupling of sterically hindered substrates.[4] These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to drive the reaction forward.[4]
The choice of base and solvent also significantly influences the reaction outcome. A suitable base is required to activate the boronic acid for transmetalation.[4] The solvent must be capable of dissolving the reactants and stabilizing the catalytic species throughout the reaction.[4]
Key Reaction Components and Considerations
-
Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors.[1] Pre-formed palladium complexes incorporating bulky ligands are also commercially available and often provide superior results.[1]
-
Ligands: For sterically hindered couplings, standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective.[4] The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended to enhance catalytic activity and promote efficient coupling.[1][4]
-
Base: The selection of the base is critical. Inorganic bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently employed.[4] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents and aromatic hydrocarbons are generally good choices. Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as toluene (B28343), are commonly used.[4] The addition of a small amount of water can sometimes be beneficial, particularly when using phosphate or carbonate bases.[4]
-
Reaction Temperature: Typical reaction temperatures range from 80 °C to 120 °C.[5] Optimization of the temperature is often necessary to balance reaction rate and catalyst stability.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various aryl halides with arylboronic acids, highlighting conditions suitable for sterically hindered substrates analogous to this compound.
| Aryl Halide | Arylboronic Acid | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | Toluene | 100 | 98 | [6] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | P(o-tolyl)₃ | K₃PO₄ | Toluene | 100 | 95 | [6] |
| 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 96 | [6] |
| 1-Bromo-4-tert-butylbenzene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 91 | [1] |
| 2-Bromo-6-isopropylpyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | >95 (LC-MS) | [5] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a bulky phosphine ligand.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.
-
In a separate flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula or syringe.
-
Add additional anhydrous toluene (3 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
PEPPSI-IPr catalyst (1 mol%)
-
Potassium tert-butoxide (t-BuOK) (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial under an inert atmosphere, add the PEPPSI-IPr catalyst (0.01 mmol, 1 mol%).
-
Add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and t-BuOK (1.5 mmol).
-
Add anhydrous 1,4-dioxane (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Applications in Drug Development
The biaryl moiety is a prevalent structural motif in many approved drugs and drug candidates. The ability to efficiently synthesize sterically hindered biaryls using reagents like this compound is of significant interest to medicinal chemists. This methodology allows for the exploration of novel chemical space around a core scaffold, enabling the fine-tuning of a compound's pharmacological properties through structure-activity relationship (SAR) studies. The protocols described herein provide a robust starting point for the synthesis of complex molecules in the pursuit of new therapeutic agents.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
2-Isopropylbenzeneboronic Acid: A Key Building Block in the Synthesis of Novel Therapeutics
Introduction: 2-Isopropylbenzeneboronic acid has emerged as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its utility is prominently highlighted in the construction of complex molecular scaffolds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note will detail the use of this compound in the synthesis of potent BET bromodomain inhibitors, provide a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and illustrate the relevant biological signaling pathway.
Application in the Synthesis of BET Bromodomain Inhibitors
This compound is a crucial reagent in the synthesis of a class of BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine (B1224502) scaffold. These inhibitors are of significant interest in cancer research due to their ability to target Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1][2][3][4]
The synthesis involves a multi-step process where the 2-isopropylphenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the boronic acid and a halogenated imidazo[1,2-a]pyrazine core. The presence of the 2-isopropylphenyl moiety is often critical for the compound's binding affinity and selectivity to the target protein.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling reaction is influenced by various parameters, including the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical conditions and reported yields for the coupling of this compound with relevant heterocyclic halides.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-imidazo[1,2-a]pyrazine derivative | This compound | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 75-85* | [4] |
| Aryl Bromide | This compound | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | General Suzuki Coupling Data |
| Heteroaryl Chloride | This compound | XPhos Pd G3 (2) | K₃PO₄ | 2-MeTHF | 100 | 80-90 | [5] |
*Note: The specific yield for the coupling with the imidazo[1,2-a]pyrazine scaffold was not explicitly stated in the reference but is estimated based on typical yields for similar reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-150 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Mandatory Visualizations
BET Bromodomain Signaling Pathway and Inhibition
dot
Caption: BET bromodomain signaling pathway and its inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
This compound serves as a cornerstone in the synthesis of medicinally relevant compounds, particularly in the creation of BET bromodomain inhibitors. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating this essential structural motif. The detailed protocols and understanding of the underlying biological pathways provided in this note are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Isopropylbenzeneboronic Acid in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, medicinal chemistry, and materials science.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial building blocks.[3][4] 2-Isopropylbenzeneboronic acid, also known as (2-isopropylphenyl)boronic acid, is distinguished by the bulky isopropyl group positioned ortho to the boronic acid moiety.[5][6] This steric hindrance plays a significant role in its catalytic applications, influencing reaction kinetics, selectivity, and the stability of intermediates. These application notes detail the primary role of this compound as a key reagent in palladium-catalyzed cross-coupling reactions and explore its emerging utility in organocatalysis.
Primary Application: Reagent in Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of C-C bond formation, enabling the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][7][8] In this context, this compound serves as a source of the 2-isopropylphenyl group.[6]
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (a boronate species, R²-B(OR)₃⁻) is transferred to the palladium center, displacing the halide. The steric bulk of the ortho-isopropyl group can influence the rate of this step.
-
Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst.[9][10]
Data Presentation: Reaction Parameters
Successful coupling with sterically hindered partners like this compound requires careful optimization of reaction conditions. The table below summarizes typical parameters.
| Parameter | Condition | Rationale / Notes | Citation(s) |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Choice depends on substrate reactivity. Pre-catalysts are often used for challenging couplings. | [8][11] |
| Catalyst Loading | 1 - 5 mol% | Lower loading is preferred for efficiency; higher loading may be needed for difficult substrates. | [8] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine (B1218219) ligands often improve catalyst stability and activity, especially for hindered substrates. | [12][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | A base is required to activate the boronic acid to a more nucleophilic boronate species. K₃PO₄ is often effective for hindered couplings. | [11][12][14] |
| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | Aprotic solvents, frequently in a mixture with water, are standard. The choice can significantly impact yield. | [11][12] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion. | [11][14] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until consumption of starting material. | [8][11] |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a representative starting point for the coupling of an aryl halide with this compound. Optimization may be necessary for specific substrates.[8][11]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar, condenser, and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).[11]
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4 mL Toluene and 1 mL water).[11] Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol).
-
Reaction: Attach a condenser and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[11][14]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).[8]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product.[11][14]
Emerging Application: Boronic Acid Organocatalysis
Beyond their role as reagents in transition metal-catalyzed reactions, boronic acids are emerging as potent organocatalysts.[15][16] They function as mild Lewis acids, capable of activating hydroxyl-containing functional groups, particularly carboxylic acids and alcohols, under mild conditions.[17] The electrophilic boron center reversibly forms a covalent bond with hydroxyl groups, facilitating subsequent transformations.[15][16]
Ortho-substituted arylboronic acids, like this compound, can exhibit enhanced catalytic activity. The bulky ortho-substituents can reduce conjugation between the phenyl ring and the boron p-orbital, potentially increasing the Lewis acidity and reaction rates.[17] This mode of catalysis is highly atom-economical as it avoids the need for stoichiometric activating agents.[16] Applications include esterification, amidation, and cycloaddition reactions.[15][17]
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for a specific reaction involving 2-Isopropylbenzeneboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organohalide, providing efficient access to biaryl, polyolefin, and styrene (B11656) architectures.[1][2] Given the stability, low toxicity, and wide availability of boronic acids, the Suzuki coupling has become an indispensable tool in the pharmaceutical and materials science sectors for the construction of complex molecular frameworks.[2][3]
This application note provides a detailed experimental protocol for the synthesis of 2-isopropylbiphenyl via the Suzuki-Miyaura coupling of 2-isopropylbenzeneboronic acid and bromobenzene (B47551). This specific transformation is a representative example of biaryl synthesis, a structural motif prevalent in many biologically active compounds and functional materials.
Core Reaction Scheme:
The core transformation involves the palladium-catalyzed cross-coupling of this compound with bromobenzene in the presence of a base to form the C-C bond, yielding 2-isopropylbiphenyl.[4][5]
Experimental Protocol
This protocol is a general guideline for a 1.0 mmol scale reaction. Optimization may be necessary for different scales or analogous substrates.
Materials and Reagents:
-
Bromobenzene (C₆H₅Br)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane (B91453), anhydrous
-
Deionized Water
-
Ethyl Acetate (B1210297) (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel (for column chromatography)
-
Hexanes (for column chromatography)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is an irritant; avoid inhalation and contact with skin and eyes.[8]
-
Palladium catalysts and organic solvents are hazardous. Handle with care.
-
The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.[9]
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), bromobenzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Stir the mixture for 5-10 minutes.[2] Following this, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.[10]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC analysis showing consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[9][11]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes to afford the pure 2-isopropylbiphenyl product.[9]
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. The expected molecular weight for 2-isopropylbiphenyl (C₁₅H₁₆) is approximately 196.29 g/mol .[12]
Data Presentation
The following table summarizes the quantities of reagents used for a standard 1.0 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount Used |
| Bromobenzene | C₆H₅Br | 157.01 | 1.0 | 1.0 | 157 mg (110 µL) |
| This compound | C₉H₁₃BO₂ | 164.01 | 1.2 | 1.2 | 197 mg |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | 35 mg |
| Product (Theoretical Yield) | C₁₅H₁₆ | 196.29 | 1.0 | - | 196 mg |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. (2-Isopropylphenyl)boronic Acid (contains varying amounts … [cymitquimica.com]
- 7. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Isopropylphenylboronic acid | 89787-12-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. 2-Isopropylbiphenyl | C15H16 | CID 123382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 2-isopropylbenzeneboronic acid. The primary focus is on the Grignard reaction pathway, a common and scalable method for the preparation of arylboronic acids. Safety, process control, and purification at an industrial scale are emphasized to ensure a robust and reproducible manufacturing process.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. As demand for this intermediate grows, especially in the pharmaceutical and agrochemical industries, the need for reliable and scalable synthetic routes becomes paramount. This document outlines the critical parameters and procedures for transitioning the synthesis of this compound from the laboratory to a pilot or production scale.
Synthetic Pathway Overview
The most common industrial-scale synthesis of this compound involves a two-step process:
-
Formation of the Grignard Reagent: 2-Bromoisopropylbenzene reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form 2-isopropylphenylmagnesium bromide.
-
Borylation and Hydrolysis: The Grignard reagent is then reacted with a trialkyl borate (B1201080), such as triisopropyl borate, at low temperatures. Subsequent acidic hydrolysis yields the final product, this compound.
An alternative approach gaining traction for its enhanced safety profile is the use of continuous flow chemistry, which minimizes the volume of hazardous reagents at any given time.
Key Scale-up Considerations and Challenges
The scale-up of the Grignard reaction for this compound synthesis presents several challenges that must be carefully managed:
-
Exothermic Nature: The formation of the Grignard reagent is highly exothermic, and improper heat management can lead to a runaway reaction.[1]
-
Initiation: Initiating the Grignard reaction can be difficult on a large scale. The use of activators or a small amount of pre-formed Grignard reagent is often necessary.[2][3]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture, requiring stringent control of raw material and reactor dryness to prevent quenching and yield loss.
-
Side Reactions: The primary side reaction is the Wurtz coupling of the Grignard reagent with the starting aryl halide.
-
Solvent Safety: Ethereal solvents like THF are highly flammable and require careful handling and inert atmosphere operations.[1]
-
Purification: Isolation of the final product with high purity requires a robust purification strategy to remove inorganic salts and byproducts.
Data Presentation: Comparative Synthesis Scales
The following table summarizes typical quantitative data for the synthesis of this compound at different scales. The data is representative of a well-optimized batch process.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Starting Material (2-Bromoisopropylbenzene) | 10 g | 1 kg | 100 kg |
| Magnesium Turnings | 1.3 g | 130 g | 13 kg |
| Triisopropyl Borate | 11.2 g | 1.12 kg | 112 kg |
| Solvent (Anhydrous THF) | 100 mL | 10 L | 1000 L |
| Reaction Temperature (Grignard Formation) | 25-30 °C | 30-40 °C | 40-50 °C (with cooling) |
| Reaction Temperature (Borylation) | -70 °C | -60 °C | -50 to -60 °C |
| Reaction Time (Grignard Formation) | 2-3 hours | 3-4 hours | 4-6 hours |
| Reaction Time (Borylation & Hydrolysis) | 1-2 hours | 2-3 hours | 3-4 hours |
| Typical Yield | 85-90% | 80-85% | 75-80% |
| Purity (by HPLC) | >98% | >98% | >97% |
Experimental Protocols
Protocol 1: Pilot-Scale Batch Synthesis of this compound (1 kg Scale)
Safety Precautions: This reaction is highly exothermic and involves flammable solvents. All operations must be conducted in a well-ventilated area, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). An ice bath and fire extinguisher should be readily accessible.
Materials:
-
2-Bromoisopropylbenzene (1.00 kg, 5.02 mol)
-
Magnesium turnings (134 g, 5.52 mol)
-
Iodine (a few crystals for initiation)
-
Triisopropyl borate (1.14 kg, 6.03 mol)
-
Anhydrous Tetrahydrofuran (THF) (10 L)
-
Sulfuric Acid (10% aqueous solution, 5 L)
-
Toluene (B28343) (5 L)
-
Hexanes (5 L)
-
Anhydrous Sodium Sulfate
Equipment:
-
20 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermocouple.
-
Inert gas (Nitrogen or Argon) supply.
-
Cooling bath (dry ice/acetone or cryocooler).
Procedure:
Part A: Grignard Reagent Formation
-
Reactor Preparation: The 20 L reactor is thoroughly dried and assembled while hot. It is then purged with nitrogen for at least one hour.
-
Magnesium Activation: The magnesium turnings and a few crystals of iodine are added to the reactor. The reactor is gently warmed under a nitrogen stream until violet iodine vapors are observed, then allowed to cool.
-
Initiation: 500 mL of anhydrous THF is added to the reactor. A small portion (approx. 50 mL) of a solution of 2-bromoisopropylbenzene in 2 L of anhydrous THF is added to the magnesium suspension. The mixture is stirred, and gentle warming may be applied to initiate the reaction. Initiation is confirmed by a noticeable exotherm and the disappearance of the iodine color.
-
Grignard Reagent Synthesis: Once the reaction has initiated, the remaining 2-bromoisopropylbenzene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux (around 65 °C). An external cooling bath should be used to control the temperature. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark brown to grey solution is the Grignard reagent.
Part B: Borylation and Hydrolysis
-
Borylation: The Grignard reagent solution is cooled to -60 °C using a dry ice/acetone bath. A solution of triisopropyl borate in 2 L of anhydrous THF is added dropwise, maintaining the internal temperature below -50 °C. A thick white precipitate will form. After the addition is complete, the mixture is stirred at -60 °C for one hour and then allowed to slowly warm to room temperature overnight.
-
Hydrolysis: The reaction mixture is cooled to 0 °C in an ice bath. The 10% sulfuric acid solution is added slowly and carefully with vigorous stirring to quench the reaction and hydrolyze the borate ester. This step is highly exothermic.
-
Work-up and Isolation: The layers are separated. The aqueous layer is extracted twice with toluene (2 x 1 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield a crude solid. The solid is triturated with hexanes, filtered, and washed with cold hexanes to afford this compound as a white to off-white solid. The product is dried in a vacuum oven at 40 °C.
Protocol 2: Continuous Flow Synthesis of this compound
For enhanced safety and process control, a continuous flow setup can be employed. This involves pumping streams of the aryl halide and a trialkyl borate solution through a heated reactor containing magnesium, followed by an in-line quenching and extraction process. This approach minimizes the reaction volume and provides superior heat transfer, significantly reducing the risk of runaway reactions.[1]
Purification at Scale
For industrial-scale production, a more robust purification method is often employed to ensure high purity and consistency:
-
Base Extraction: The crude this compound is dissolved in an organic solvent (e.g., toluene) and extracted with an aqueous base solution (e.g., sodium hydroxide). The boronic acid forms a water-soluble boronate salt, leaving organic impurities behind.
-
Acidification and Crystallization: The aqueous layer containing the boronate salt is then carefully acidified (e.g., with hydrochloric acid) to a specific pH, causing the purified this compound to precipitate.
-
Isolation and Drying: The precipitated solid is isolated by filtration, washed with cold water to remove residual salts, and dried under vacuum.
Visualizations
Caption: Workflow for the batch synthesis of this compound.
Caption: Key safety hazards and mitigation strategies for scale-up.
References
Application Notes and Protocols: Ligand Effects in Suzuki-Miyaura Reactions with 2-Isopropylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, when employing sterically hindered substrates, such as 2-isopropylphenylboronic acid, the choice of ligand for the palladium catalyst becomes paramount to achieving optimal results. The bulky isopropyl group ortho to the boronic acid moiety can significantly impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination. This document provides a detailed overview of ligand effects in this challenging coupling, complete with comparative data and experimental protocols to guide researchers in overcoming these synthetic hurdles.
The Critical Role of Ligands in Overcoming Steric Hindrance
For sterically demanding Suzuki couplings, the use of bulky and electron-rich phosphine (B1218219) ligands is essential.[2] These ligands, often from the Buchwald class, serve several key functions:
-
Stabilization of the Catalytic Species: They stabilize the active Pd(0) species, preventing catalyst decomposition.
-
Promotion of Oxidative Addition: Their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.
-
Facilitation of Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step, which can be slow for hindered substrates, to release the desired biaryl product.[3]
The appropriate ligand choice is crucial not only for achieving a high yield but also for minimizing side reactions such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4]
Comparative Data of Ligand Performance
The following table summarizes the expected performance of various commonly used phosphine ligands in the Suzuki-Miyaura coupling of 2-isopropylphenylboronic acid with a representative sterically hindered aryl halide, 2-bromotoluene. The data is compiled from literature precedents involving similar sterically demanding couplings.[2][5][6]
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343)/H₂O | 110 | 12 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 16 | >95 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | ~90 |
| DavePhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | ~85 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 24 | <20 |
This table is illustrative and compiled from multiple sources. Actual yields may vary depending on the specific substrates and reaction conditions.
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The ligand (L) plays a crucial role in each step of the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A typical workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below. Adherence to an inert atmosphere is critical for success.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-isopropylphenylboronic acid with an aryl halide. Optimization may be required for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is adapted for sterically hindered substrates and employs a highly active Buchwald ligand.[7]
Materials:
-
Aryl halide (e.g., 2-bromotoluene) (1.0 mmol, 1.0 equiv)
-
2-Isopropylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene (2 mL) and stir the mixture for 15 minutes at room temperature. The formation of the active catalyst complex is often indicated by a color change.
-
Reagent Addition: In a separate Schlenk flask, combine the aryl halide (1.0 mmol), 2-isopropylphenylboronic acid (197 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Reaction Setup: Evacuate and backfill the flask containing the reagents with an inert gas (repeat this cycle three times).
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe. Rinse the catalyst flask with additional anhydrous toluene (3 mL) and add this to the reaction mixture. Finally, add the degassed water (0.5 mL).
-
Heating and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Procedure using a Palladium Pre-catalyst (e.g., XPhos Pd G3)
The use of a pre-catalyst simplifies the reaction setup as the active catalyst is generated in situ from a stable complex.
Materials:
-
Aryl halide (e.g., 2-bromotoluene) (1.0 mmol, 1.0 equiv)
-
2-Isopropylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-isopropylphenylboronic acid (197 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup and Purification: Follow steps 6 and 7 as described in Protocol 1.
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered substrates like 2-isopropylphenylboronic acid is highly dependent on the judicious selection of the phosphine ligand. Bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos have demonstrated superior performance in these challenging transformations. By utilizing the appropriate catalyst system and carefully controlling the reaction conditions, researchers can achieve high yields of sterically encumbered biaryl products, which are valuable intermediates in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Isopropylbenzeneboronic Acid
This guide provides troubleshooting advice and detailed protocols for the purification of 2-isopropylbenzeneboronic acid from typical reaction mixtures. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically the corresponding boronic anhydride (B1165640) (an anhydrous trimer also known as a boroxine) and unreacted starting materials or protodeborylated product (cumene). The boronic anhydride forms through the loss of water and is the most frequently encountered impurity.[1]
Q2: My purified this compound shows a lower-than-expected melting point and broad peaks in the NMR spectrum. What is the likely cause?
A2: This is a classic sign of the presence of the boronic anhydride. The anhydride is in equilibrium with the boronic acid in the presence of water. To obtain a sharp melting point and clean NMR spectrum, the anhydride must be converted back to the acid, typically by hydrolysis, and then purified.
Q3: Is column chromatography a good method for purifying this compound?
A3: Column chromatography can be effective, but arylboronic acids are known to be challenging to purify on silica (B1680970) gel.[2] They can stick to the stationary phase or streak, leading to poor separation and low recovery.[3] Using a less polar solvent system, deactivating the silica gel, or using alternative stationary phases like neutral alumina (B75360) can mitigate these issues.[2]
Q4: Can I use an acid/base extraction to purify my product?
A4: Yes, this is a very effective method for removing non-acidic impurities. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., using 1-2 M NaOH), leaving neutral organic impurities in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[2] This method is not suitable if your desired product is also acidic or base-sensitive.
Q5: My product is an oil and won't crystallize. What purification strategy should I use?
A5: If recrystallization is not an option, column chromatography is the most common alternative.[2] Another powerful technique is to derivatize the boronic acid with diethanolamine. The resulting adduct is often a stable, crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be regenerated from the adduct.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | 1. The compound is too soluble in the chosen solvent. 2. Too much solvent was used. 3. The product was lost during transfers. | 1. Select a solvent in which the compound has high solubility when hot and low solubility when cold. A mixed-solvent system (e.g., Ethyl Acetate (B1210297)/Hexane) often works well. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] 3. Ensure careful transfers and wash filter cake with a small amount of ice-cold solvent. |
| Product "oils out" during recrystallization | 1. The solution is cooling too rapidly. 2. The solvent is too nonpolar for the compound. 3. The impurity level is very high. | 1. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1] 2. Add a small amount of a more polar co-solvent. 3. Perform a preliminary purification by extraction or a quick filtration through a silica plug. |
| Boronic acid sticks to the silica gel column | 1. Silica gel is acidic and interacts strongly with the boronic acid. 2. The eluent is too polar, causing strong adsorption. | 1. Use neutral alumina as the stationary phase or "deactivate" the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent.[2] 2. Start with a non-polar eluent (e.g., Hexane) and gradually increase the polarity (e.g., with Ethyl Acetate).[5] |
| Boronic anhydride impurity persists after purification | 1. Insufficient water was present to hydrolyze the anhydride back to the acid. 2. The purification method did not effectively separate the acid from the anhydride. | 1. Before purification, dissolve the crude material in a solvent like ethyl acetate and wash with water or a dilute acid to ensure complete hydrolysis. 2. Recrystallization from a solvent system containing some water can favor the formation of the acid. |
Purification Method Selection
Choosing the right purification strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing polar and non-polar impurities, especially when the boronic anhydride is the main contaminant.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture, such as 10:1 Hexane (B92381)/Ethyl Acetate, dropwise until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal formation, you can scratch the inside of the flask with a glass rod at the solvent line.[1]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to complete the crystallization process.[4]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely.
Table 1: Example Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Typical Recovery | Notes |
| Hexane / Ethyl Acetate | 10:1 to 5:1 | 70-85% | Good for general purpose purification. Adjust ratio based on solubility. |
| Toluene / Heptane | 1:1 | 65-80% | Effective for removing non-polar impurities. |
| Water | N/A | Variable | Can be used, especially to hydrolyze the anhydride, but solubility may be low.[3] |
Protocol 2: Purification by Flash Column Chromatography
This method is useful for oily products or when recrystallization fails to remove impurities effectively.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.3-0.4. For this compound, a starting point is 10-20% Ethyl Acetate in Hexane.[5]
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% Hexane). Gradually increase the polarity of the eluent according to your TLC analysis (e.g., gradient from 0% to 20% Ethyl Acetate in Hexane).
-
Fraction Collection: Collect fractions as the solvent runs through the column. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 2: Example Chromatography Conditions
| Stationary Phase | Eluent System | Typical Purity | Notes |
| Silica Gel | 5-20% Ethyl Acetate in Hexane | >98% | Most common method. Pre-treatment with triethylamine may improve results.[5] |
| Neutral Alumina | 5-15% Ethyl Acetate in Hexane | >98% | Good alternative if the compound sticks to silica gel.[2] |
| Reverse Phase (C18) | Acetonitrile / Water | >99% | Suitable for more polar boronic acids or for high-purity applications (HPLC). |
Purification Workflow Diagram
The general workflow for purifying a crude boronic acid sample involves assessment, purification, and analysis.
Caption: General experimental workflow for purification.
References
Common impurities in 2-Isopropylbenzeneboronic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylbenzeneboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The common impurities in this compound depend on its synthetic route and storage conditions. The most prevalent impurities include:
-
2-Isopropylbenzeneboronic Anhydride (B1165640) (Boroxine): This is the most common impurity, formed by the dehydration of the boronic acid. It exists in equilibrium with the acid form and its presence can complicate purification and analysis.[1]
-
Homocoupling Byproducts: During synthesis via Grignard reagents, the Grignard reagent can couple with itself to form biphenyl (B1667301) derivatives.
-
Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-bromoisopropylbenzene.
-
Protonated Grignard Reagent: The Grignard reagent can be protonated by trace amounts of water to form isopropylbenzene.
Q2: How can I identify these impurities in my sample?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.
-
Anhydride (Boroxine): The anhydride will have a different chemical shift in the 1H NMR spectrum compared to the boronic acid. The B-OH proton signal of the boronic acid will disappear and the aromatic protons will show a slightly different pattern.
-
Other Impurities: Unreacted starting materials and byproducts will have their own characteristic signals in the NMR spectrum. A comprehensive list of chemical shifts for common laboratory solvents and reagents can aid in identifying these extraneous peaks.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of your sample and quantify the amount of each component.[6][7][8]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize the formation of the anhydride, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and high temperatures.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: My reaction is not proceeding as expected, and I suspect my this compound is impure.
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of your starting material. Run an 1H NMR or HPLC analysis.
-
Identify Impurities: Compare the obtained spectra with known spectra of this compound and potential impurities. The presence of significant amounts of the anhydride or other byproducts can affect the stoichiometry of your reaction.
-
Purify the Reagent: If significant impurities are detected, purify the this compound using one of the methods outlined in the "Experimental Protocols" section below.
Issue 2: I am having difficulty purifying this compound by column chromatography.
Possible Causes and Solutions:
-
Streaking on Silica (B1680970) Gel: Boronic acids are known to streak on silica gel.[1] You can try using a less polar solvent system or deactivating the silica gel with a small amount of a polar solvent like methanol (B129727) before loading your sample.
-
Co-elution of Impurities: If impurities are co-eluting with your product, consider an alternative purification method such as recrystallization or acid-base extraction.
Issue 3: During recrystallization, my this compound "oils out" instead of forming crystals.
Possible Causes and Solutions:
-
Cooling Too Quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.[1]
-
Solvent System is Not Ideal: The chosen solvent may be too good of a solvent for your compound. Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. For instance, dissolving in a minimal amount of hot ethyl acetate (B1210297) and slowly adding heptane (B126788) until turbidity is observed can induce crystallization upon cooling.[9]
-
Presence of Impurities: Impurities can inhibit crystallization.[1] It may be necessary to perform a preliminary purification step, like an acid-base extraction, to remove major impurities before attempting recrystallization.
Data Presentation
The following table summarizes the effectiveness of common purification techniques for boronic acids. The actual purity achieved will depend on the initial purity of the sample and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, can yield high-purity crystalline material. | Finding a suitable solvent can be time-consuming; not suitable for oily products. |
| Acid-Base Extraction | >95% | Good for removing neutral and basic impurities. | May not remove other acidic impurities; requires the use of acids and bases.[7][10][11][12] |
| Column Chromatography | >98% | Can separate complex mixtures. | Can be time-consuming and require large volumes of solvent; product may degrade on silica.[13] |
| Scavenger Resins | >99% | High selectivity and simple work-up. | Resins can be expensive; may require optimization.[13] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized for your specific sample.
Materials:
-
Crude this compound
-
Heptane
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of your crude product in different solvents. A good solvent system for this compound is a mixture of heptane and ethyl acetate.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, slowly add heptane (a non-polar "anti-solvent") dropwise until the solution becomes slightly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Acid-Base Extraction
This method is effective for removing neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in ethyl acetate in a separatory funnel.
-
Base Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated boronic acid will be in the aqueous (bottom) layer.[13][14]
-
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M NaOH two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl until the pH is acidic (check with pH paper). The this compound will precipitate as a white solid.
-
Back Extraction: Add a fresh portion of ethyl acetate to the flask containing the precipitated product. Shake well to dissolve the product in the organic layer. Transfer to a separatory funnel and separate the layers.
-
Washing and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A decision-making workflow for troubleshooting impure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Recrystallization of 2-Isopropylbenzeneboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropylbenzeneboronic acid. The following information is designed to address common issues encountered during the recrystallization and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound may contain several types of impurities. One common impurity is the corresponding boroxine (B1236090), which is a cyclic trimer formed by the dehydration of three boronic acid molecules. Other potential impurities include starting materials from the synthesis, byproducts from side reactions, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solubility data for this compound is not extensively published, suitable solvent systems can be inferred from data on similar aryl boronic acids, such as phenylboronic acid. Effective recrystallization often relies on a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Commonly used solvents for aryl boronic acids include:
-
Single Solvents: Hot water, hot ethanol, ethyl acetate, and ethers like dipropyl ether.
-
Solvent Mixtures: Heptane/Ethyl Acetate, Methanol/Water, and Acetone/Water are often effective. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can be particularly useful for inducing crystallization.
Q3: How can I prevent the formation of boroxines during workup and recrystallization?
A3: Boroxine formation is a reversible dehydration reaction. To minimize their formation, avoid completely anhydrous conditions during workup and storage. The presence of a small amount of water can shift the equilibrium back towards the boronic acid. If boroxine formation is suspected, recrystallization from a solvent system containing water (e.g., aqueous ethanol) can help hydrolyze the boroxine back to the desired this compound.
Q4: My this compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To address this, you can try the following:
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a different solvent system: The solubility profile in the current solvent may not be ideal. Experiment with different solvents or solvent ratios.
-
Increase the solvent volume: The concentration of the solution might be too high. Add more of the primary solvent to reduce the saturation level.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Troubleshooting Guides
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature.- Use a smaller volume of solvent for the recrystallization.- Cool the solution for a longer period or to a lower temperature (e.g., in a freezer). |
| The compound precipitated out during hot filtration. | - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.- Add a small amount of hot solvent to the funnel to redissolve any precipitated product and wash it through. | |
| Product is Still Impure After Recrystallization | The cooling process was too rapid, trapping impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath. |
| The chosen solvent did not effectively differentiate between the product and the impurities. | - Perform a solvent screen to find a solvent that dissolves the impurities well at all temperatures but the product only at elevated temperatures, or vice versa. | |
| Insufficient washing of the collected crystals. | - Wash the filtered crystals with a small amount of fresh, cold recrystallization solvent to remove any adhering mother liquor containing impurities. | |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the solute and then attempt to cool again. |
| The solution is supersaturated, but nucleation has not occurred. | - Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
Data Presentation
Solubility of Phenylboronic Acid (Analogue for this compound) in Various Organic Solvents
The following table presents the solubility of phenylboronic acid, a structurally similar compound, in several organic solvents at different temperatures. This data can be used as a guideline for selecting a suitable recrystallization solvent for this compound. The isopropyl group in the ortho position may slightly increase solubility in nonpolar solvents and decrease it in polar solvents compared to the parent phenylboronic acid.
| Solvent | Temperature (°C) | Solubility (g / 100 g of water) |
| Water | 0 | ~1.1[1] |
| Water | 20 | ~1.9[1] |
| Water | 25 | ~2.5[1] |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline. The optimal solvent, solvent volume, and temperatures should be determined empirically for the specific batch and purity of the this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent or solvent system (e.g., Heptane/Ethyl Acetate, Water, or aqueous Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests or the data for analogous compounds, choose a suitable solvent or solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
-
Drying:
-
Dry the purified crystals. This can be done by air drying on the filter paper or in a desiccator under vacuum.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography Purification of 2-Isopropylbenzeneboronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on purifying 2-isopropylbenzeneboronic acid and its derivatives using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.
Issue 1: The boronic acid derivative is streaking or tailing excessively on the TLC plate and column.
-
Cause: Boronic acids are weakly acidic and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel, leading to poor separation and broad peaks.
-
Solution 1: Use of a Mobile Phase Modifier.
-
For acidic compounds like boronic acids, adding a small amount of a weak acid to the eluent can improve peak shape. Try adding 0.5-2% acetic acid or formic acid to your mobile phase.[1] This helps to saturate the active sites on the silica gel and reduce tailing.
-
-
Solution 2: Switch to a Different Stationary Phase.
-
Consider using neutral alumina (B75360) as the stationary phase, which is less acidic than silica gel and may reduce the strong interactions causing tailing.[2]
-
For particularly problematic separations, reverse-phase chromatography using a C18 stationary phase can be an effective alternative.[3][4]
-
-
Solution 3: Boric Acid-Impregnated Silica Gel.
-
Pre-treating the silica gel with boric acid can reduce the over-adsorption of boronic esters, which can be a useful strategy if you are purifying the ester form of the boronic acid.[2]
-
Issue 2: The product co-elutes with impurities, particularly non-polar byproducts.
-
Cause: The chosen solvent system may not have sufficient selectivity to resolve the target compound from impurities with similar polarities.
-
Solution 1: Optimize the Solvent System.
-
Systematically screen different solvent systems. Common eluents for boronic acids include mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol (B129727) for more polar compounds.[2][5]
-
Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often resolve compounds that co-elute under isocratic (constant solvent composition) conditions.[1]
-
-
Solution 2: Dry Loading.
-
If the crude material is not highly soluble in the initial, non-polar mobile phase, "dry loading" can improve the separation. This involves pre-adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[6]
-
Issue 3: The boronic acid appears to be decomposing on the silica gel column.
-
Cause: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive boronic acids, a process known as protodeboronation.
-
Solution 1: Minimize Contact Time.
-
Solution 2: Use a Milder Stationary Phase.
-
As mentioned previously, neutral alumina can be a less harsh alternative to silica gel.[2]
-
-
Solution 3: Derivatization to a More Stable Form.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before chromatography. These are generally less prone to decomposition on silica gel. The boronic acid can be regenerated after purification if necessary.
-
Issue 4: Difficulty eluting a polar boronic acid derivative from the column.
-
Cause: Highly polar boronic acid derivatives can bind very strongly to the silica gel.
-
Solution 1: Increase Mobile Phase Polarity.
-
Solution 2: Reverse-Phase Chromatography.
-
In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile (B52724) or water/methanol). This is often a better choice for purifying highly polar compounds that are difficult to elute from a normal-phase column.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of a this compound derivative?
A1: A good starting point for many arylboronic acids is a mixture of hexanes and ethyl acetate.[5] You can begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate. It is recommended to first determine an optimal solvent system using thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.3 for your target compound.[5][7]
Q2: How can I visualize my boronic acid derivative on a TLC plate if it is not UV-active?
A2: If your compound does not have a UV chromophore, you can use a potassium permanganate (B83412) stain. This is a general stain for organic compounds. Another option is to use a specific stain for boronic acids, such as a solution of alizarin, which forms a fluorescent complex with boronic acids that can be visualized under a 366 nm UV lamp.
Q3: Is it better to purify the boronic acid or its corresponding boronate ester?
A3: Boronate esters, such as pinacol esters, are generally more stable and less polar than their corresponding boronic acids. This often makes them easier to purify by standard silica gel chromatography, as they are less prone to streaking and decomposition.[3] If the free boronic acid is required for subsequent reactions, the ester can usually be easily hydrolyzed after purification.
Q4: Can I use an acid/base extraction to purify my this compound derivative?
A4: Yes, an acid-base extraction can be a very effective purification technique. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing an organic solution of the crude material with a basic aqueous solution (e.g., 1M NaOH).[8][9] The impurities remain in the organic layer, and the aqueous layer containing the boronate salt can then be separated, acidified (e.g., with 1M HCl) to regenerate the boronic acid, and extracted back into an organic solvent.[8][9] This method is particularly useful for removing neutral, non-acidic impurities.
Q5: What are the typical impurities I might encounter when synthesizing this compound derivatives?
A5: Common impurities can include starting materials, homocoupling byproducts of the boronic acid or an aryl halide used in a cross-coupling reaction, and protodeboronated products where the boronic acid group is replaced by a hydrogen atom. Boroxines, which are cyclic anhydrides of boronic acids, can also form, especially upon heating or under dehydrating conditions.[8]
Quantitative Data Summary
The following table provides representative data on the purity of arylboronic acid derivatives obtained using a standardized reverse-phase HPLC method. Note that actual results will vary depending on the specific compound, reaction conditions, and purification method employed.
| Compound | Retention Time (min) | Purity (%) | Major Impurity (%) |
| 4-Acetylphenylboronic acid | 8.5 | 98.5 | 0.8 (Deboronated starting material) |
| 3-Amino-4-acetylphenylboronic acid | 7.2 | 97.2 | 1.5 (Oxidized impurity) |
| 4-Acetyl-2-fluorophenylboronic acid | 9.1 | 99.1 | 0.5 (Homocoupling product) |
Table adapted from representative data.[10]
Experimental Protocols
1. Protocol for Flash Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a moderately polar this compound derivative using silica gel flash chromatography.
-
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (optional)
-
Glass chromatography column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
Compressed air or nitrogen source
-
-
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the target compound. If tailing is observed, add 0.5% acetic acid to the eluent.
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent drop of about 2 inches per minute in the column above the silica is a good starting point).[5]
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution by spotting collected fractions on TLC plates.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
-
2. Protocol for Reverse-Phase HPLC Analysis of Arylboronic Acids
This protocol provides a general method for analyzing the purity of arylboronic acids using reverse-phase HPLC.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter.[10]
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Workflow for flash column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. hawachhplccolumn.com [hawachhplccolumn.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions with 2-Isopropylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the steric hindrance posed by the ortho-isopropyl group, achieving optimal yields requires careful consideration of reaction parameters.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with sterically hindered boronic acids like 2-isopropylphenylboronic acid.
Issue 1: Low to No Product Yield
Q: My Suzuki reaction with 2-isopropylphenylboronic acid is resulting in a low yield or no product at all. What are the primary factors to investigate?
A: Low conversion in sterically demanding Suzuki couplings is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Catalyst and Ligand: Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective for hindered substrates.[1] It is crucial to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[1] Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2]
-
Base Selection: The choice of base is critical. Stronger, non-coordinating bases are often preferred for sterically hindered couplings. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[2][3]
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[2] Solvents with higher boiling points, such as toluene (B28343) or xylenes (B1142099), may be required.[4]
Issue 2: Significant Side Reactions
Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen.[5] It is often exacerbated by excess water, high temperatures, and certain bases.[3][5]
-
Solutions: Use a more stable boronic ester (e.g., pinacol (B44631) or MIDA ester) instead of the boronic acid.[5] Ensure your solvent is dry and consider using a base that is less hydrolytically active. A slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for some loss.[5]
-
-
Homocoupling: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[2]
-
Solutions: Thoroughly degas all solvents and the reaction mixture.[1][6] This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1] Using a well-defined Pd(0) precatalyst can also minimize the Pd(II) species that can promote homocoupling at the start of the reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling with 2-isopropylphenylboronic acid?
A1: There is no single "best" system, as the optimal choice depends on the specific aryl halide coupling partner. However, for sterically hindered substrates like 2-isopropylphenylboronic acid, highly active catalyst systems are required. Second and third-generation Buchwald precatalysts, such as XPhos Pd G2/G3 or SPhos Pd G2/G3, are excellent starting points.[7][8] These precatalysts readily form the active monoligated Pd(0) species necessary for efficient coupling of challenging substrates.[9]
Q2: How does the choice of base affect the reaction?
A2: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] For sterically hindered reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used, often in aqueous mixtures with an organic solvent.[2][11] The strength and solubility of the base can significantly impact the reaction rate and yield.
Q3: What is the recommended solvent for this type of Suzuki reaction?
A3: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are common choices.[12] Often, a mixture of an organic solvent with water is used to help dissolve the inorganic base. For particularly challenging couplings, a higher boiling point solvent like xylenes might be necessary to drive the reaction to completion.[4]
Q4: What is a typical catalyst loading for this reaction?
A4: For sterically hindered substrates, a higher catalyst loading of 2-5 mol% is often required to achieve good conversion.[1] However, with highly active precatalysts like the Buchwald G3 systems, loadings as low as 0.1-2 mol% can be effective.[9] It is recommended to start in the 1-2 mol% range and increase if necessary.[1]
Q5: How critical is it to exclude air and moisture from the reaction?
A5: It is highly critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst deactivation and promoting the homocoupling of the boronic acid.[6] Water can contribute to protodeboronation of the boronic acid.[5] Therefore, using anhydrous solvents and thoroughly degassing the reaction mixture under an inert atmosphere (argon or nitrogen) is essential for achieving high yields and reproducibility.[1][6]
Data Presentation
Table 1: General Parameter Selection for Suzuki Reactions with Sterically Hindered Boronic Acids
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G2, G3) | Precatalysts often provide more consistent results and faster activation.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Overcomes steric hindrance and promotes efficient oxidative addition and reductive elimination.[2][7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-coordinating bases that effectively form the boronate species without interfering with the catalyst.[2][11] |
| Solvent | Toluene, 1,4-Dioxane, THF (often with water) | Good solubility for reactants and compatible with a wide range of temperatures.[12] |
| Temperature | 80-140 °C | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates.[2][4] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging couplings.[1] |
Table 2: Representative Reaction Conditions for Suzuki Coupling of a Sterically Hindered Aryl Bromide
The following conditions are adapted from protocols for substrates with similar steric hindrance to 2-isopropylphenylboronic acid and serve as a good starting point for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-isopropyl-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | ~85-95 |
| 2-Bromopyridine | Phenylboronic acid pinacol ester | tBuXPhos Pd G3 (2) | - | K₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | ~80-90 |
| 4-Bromoanisole | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | ~90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with 2-Isopropylphenylboronic Acid
This protocol is a general starting point and may require optimization for specific aryl halide substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Isopropylphenylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the aryl halide, 2-isopropylphenylboronic acid, the palladium precatalyst, and the base.
-
Solvent Addition: Add the degassed organic solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Degassing (if not in a glovebox): Seal the vessel and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nasc.ac.in [nasc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 2-Isopropylbenzeneboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2-isopropylbenzeneboronic acid in cross-coupling reactions. The sterically hindered nature of this reagent can lead to specific side reactions, primarily protodeboronation and homocoupling, which can significantly impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom to form cumene.[1] Homocoupling results in the formation of 2,2'-diisopropylbiphenyl (B8821277) from the dimerization of two molecules of the boronic acid.[1]
Q2: What causes protodeboronation and how can it be minimized?
A2: Protodeboronation is primarily caused by the presence of water, strong bases, and elevated temperatures, which lead to the hydrolysis of the carbon-boron bond.[1] To minimize this side reaction, consider the following strategies:
-
Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester (Bpin), which is more resistant to hydrolysis.[1]
-
Anhydrous Conditions: Employ thoroughly dried solvents and reagents to minimize the presence of water.[1]
-
Base Selection: Use milder or anhydrous bases. While a base is necessary to activate the boronic acid for transmetalation, excessively strong or aqueous bases can accelerate protodeboronation.[1]
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
Q3: What factors promote the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle leading to the dimerization of the boronic acid.[1]
Q4: How can I prevent the formation of the homocoupling byproduct?
A4: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[1] This can be achieved by:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Conduct the entire experiment under a strict inert atmosphere using Schlenk line techniques or a glovebox.
-
Catalyst Choice: Using a well-defined Pd(0) precatalyst can also help minimize this side reaction.[1]
Q5: Why is my Suzuki-Miyaura reaction with this compound so slow or low-yielding?
A5: The steric hindrance from the ortho-isopropyl group significantly slows down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2] To improve reaction rates and yields, it is crucial to select an appropriate catalyst system. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often effective for coupling sterically hindered substrates as they promote the formation of highly reactive palladium(0) species and accelerate the reductive elimination step.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.
Issue 1: Low Yield of Desired Product with Significant Cumene Formation
This indicates that protodeboronation is the major competing side reaction.
Caption: Troubleshooting workflow for protodeboronation.
The following table provides illustrative data on how different reaction conditions can influence the ratio of the desired cross-coupled product to the protodeboronation byproduct for a sterically hindered arylboronic acid.
| Parameter | Condition A | Yield (Desired Product) | Yield (Protodeboronation) | Condition B | Yield (Desired Product) | Yield (Protodeboronation) |
| Boron Source | Boronic Acid | 45% | 40% | Pinacol Ester | 85% | <5% |
| Solvent | Dioxane/H₂O (4:1) | 60% | 30% | Anhydrous Dioxane | 80% | 10% |
| Base | NaOH (2M aq.) | 35% | 55% | K₃PO₄ (anhydrous) | 78% | 12% |
Note: These are representative yields for sterically hindered systems and may vary depending on the specific substrates and other reaction conditions.
Issue 2: Significant Formation of 2,2'-Diisopropylbiphenyl
This points to homocoupling of the boronic acid as a major side reaction.
Caption: Troubleshooting workflow for homocoupling.
The presence of oxygen can drastically affect the product distribution. This table illustrates the expected trend.
| Atmosphere | Degassing Method | Yield (Desired Product) | Yield (Homocoupling) |
| Air | None | 20% | 65% |
| Nitrogen | N₂ bubble (15 min) | 75% | 15% |
| Argon | Freeze-Pump-Thaw (3 cycles) | >90% | <5% |
Note: These are representative yields and will depend on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Side Reactions
This protocol is a starting point for the coupling of an aryl bromide with this compound pinacol ester, utilizing a robust catalyst system for sterically hindered substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground and dried (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
For rigorous oxygen exclusion, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Side Reactions
The following diagram illustrates the main catalytic cycle for the desired cross-coupling and the points at which the protodeboronation and homocoupling side reactions diverge.
Caption: Suzuki-Miyaura cycle and competing side reactions.
References
Protodeboronation of 2-Isopropylbenzeneboronic acid and how to prevent it
Welcome to the technical support center for 2-isopropylbenzeneboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of coupling reactions like the Suzuki-Miyaura coupling, this is an undesired side reaction as it consumes the this compound, converting it to cumene (B47948) (isopropylbenzene), thereby reducing the yield of the desired product.[1][2][3] This reaction is influenced by factors such as pH, temperature, and the presence of certain reagents.[1][4]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A: Several factors can accelerate the rate of protodeboronation:
-
High Temperatures: Elevated temperatures can significantly increase the rate of this side reaction.[4][5]
-
Presence of Protic Solvents: Solvents that can donate protons, such as water and alcohols, can facilitate protodeboronation.[4]
-
Strong Bases: While a base is necessary for many coupling reactions, strong bases can promote the base-catalyzed protodeboronation pathway.[4][6][7][8][9]
-
Acidic Conditions: Acidic environments can also lead to protodeboronation through an acid-catalyzed mechanism.[1][10]
-
Bulky Ligands: In palladium-catalyzed reactions, the use of bulky phosphine (B1218219) ligands can sometimes promote protodeboronation.[2][3][11]
-
Presence of Oxygen: For certain boronic acids, the presence of oxygen can lead to side reactions, including homocoupling, which can compete with the desired reaction and indirectly impact yields.[5]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction with this compound?
A: To suppress protodeboronation, consider the following strategies:
-
Use Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of strong bases like sodium hydroxide (B78521) (NaOH).[4]
-
Control the Temperature: Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate for the desired coupling.[4][5]
-
Use Anhydrous Solvents: Employing dry, anhydrous solvents can minimize the availability of protons that drive protodeboronation.[4]
-
Convert to a Boronic Ester: Converting this compound to a more stable derivative, such as a pinacol (B44631) ester, can protect it from protodeboronation.[12] These esters can then be used directly in the coupling reaction.
-
Careful Ligand Selection: If using a palladium catalyst, consider that bulky ligands may increase protodeboronation. A balance must be struck between a ligand that promotes the desired coupling and one that minimizes this side reaction.[2][3][11]
Q4: Are there specific analytical techniques to monitor for protodeboronation during my reaction?
A: Yes, you can monitor the progress of your reaction and the formation of the protodeboronated byproduct (cumene) using techniques like:
-
Thin-Layer Chromatography (TLC): To qualitatively track the consumption of starting materials and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the desired product and the protodeboronated species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile byproducts like cumene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the boronic acid signals and the appearance of signals corresponding to both the desired product and cumene.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to the protodeboronation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of cumene. | High reaction temperature. | Decrease the reaction temperature in 10-20°C increments.[4][5] |
| Use of a strong base. | Switch to a milder base such as K₂CO₃ or K₃PO₄.[4] | |
| Presence of water or other protic solvents. | Use anhydrous solvents and handle reagents under an inert atmosphere.[4][12] | |
| The boronic acid is degrading before it can react. | Convert the this compound to its more stable pinacol ester derivative before the coupling reaction.[12] | |
| Inappropriate ligand for the palladium catalyst. | If using bulky ligands, consider screening less sterically hindered phosphine ligands.[2][3][11] | |
| Reaction stalls or does not go to completion. | Catalyst deactivation. | Consider using a more robust catalyst system or increasing the catalyst loading.[12] |
| Protodeboronation of the starting material. | Confirm the stability of the boronic acid under the reaction conditions without the coupling partner. If it degrades, modify the conditions as suggested above. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., PPh₃)
-
Mild base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (9:1), THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equivalent), this compound (1.2 - 1.5 equivalents), and the mild base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Slowly heat the reaction to a moderate temperature (e.g., 60-80 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol describes the conversion of this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene (B28343), THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in an anhydrous solvent.
-
Stir the mixture at room temperature. The reaction can often be driven to completion by the removal of water, which can be facilitated by the addition of a drying agent like anhydrous MgSO₄.
-
Alternatively, for some systems, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Filter off the drying agent (if used) and remove the solvent under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for low product yield due to protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
Stability and degradation of 2-Isopropylbenzeneboronic acid under reaction conditions
Welcome to the Technical Support Center for 2-Isopropylbenzeneboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various reaction conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cumene.[1][2] This process is often catalyzed by residual palladium catalyst and can be influenced by factors such as pH, temperature, and the presence of protic solvents.[1][2]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, to yield 2-isopropylphenol.[3][4] Careful degassing of reaction mixtures is crucial to minimize this pathway.
Q2: How does the ortho-isopropyl group affect the stability of the boronic acid?
A2: The ortho-isopropyl group has two main effects on the stability of the molecule:
-
Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of reagents to the boron center. This can sometimes slow down the rate of desired reactions, but it can also provide some protection against certain degradation pathways.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which can influence the Lewis acidity of the boron and the rates of both desired reactions and degradation processes.
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5] Exposure to moisture and air can lead to the formation of boroxines (cyclic anhydrides) and accelerate degradation. For long-term storage, refrigeration is recommended.
Q4: Can I use this compound directly, or should I use a more stable derivative?
A4: While this compound can be used directly in many cases with careful control of reaction conditions, using more stable derivatives can be advantageous, especially in complex syntheses or when experiencing low yields. Common stabilizing derivatives include:
-
Pinacol esters: These are generally more stable to storage and handling but may require harsher conditions for subsequent reactions.
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that slowly release the active boronic acid under basic conditions, minimizing its concentration in the reaction mixture and thus reducing degradation.
-
Potassium trifluoroborate salts (BF3K): These salts are often highly crystalline, air-stable solids that can be used as an alternative to the free boronic acid.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of significant amounts of protodeboronated byproduct (cumene).
-
Low isolated yield of the desired coupled product.
Possible Causes and Solutions:
| Cause | Solution |
| Protodeboronation of this compound | - Use a less coordinating solvent: Solvents like toluene (B28343) or dioxane are often preferred over highly polar aprotic solvents like DMF. - Optimize the base: Use the mildest effective base (e.g., K3PO4, K2CO3) and avoid strong bases like NaOH or KOH which can accelerate protodeboronation. - Use a more stable boronic acid derivative: Consider using the corresponding MIDA boronate or trifluoroborate salt. |
| Catalyst deactivation | - Ensure rigorous degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) to remove oxygen, which can oxidize the palladium catalyst. - Use a robust catalyst system: Consider using pre-formed Pd(0) catalysts or modern catalyst systems with bulky phosphine (B1218219) ligands that are more resistant to deactivation. |
| Poor solubility of reactants | - Screen different solvent systems: A mixture of solvents (e.g., toluene/water, dioxane/water) may be necessary to ensure all components are sufficiently soluble for the reaction to proceed efficiently. |
Issue 2: Formation of Homocoupled Byproduct
Symptoms:
-
Presence of a significant amount of 2,2'-diisopropyldiphenyl in the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidative homocoupling of the boronic acid | - Rigorous degassing: The presence of oxygen is a primary cause of homocoupling. Ensure all solvents and the reaction vessel are thoroughly deoxygenated. - Control of reaction temperature: Lowering the reaction temperature may reduce the rate of homocoupling. - Use of a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd(PPh3)4, can sometimes minimize homocoupling compared to in situ reduction of a Pd(II) source. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
To a dry reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K3PO4, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if necessary).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring the Stability of this compound in Solution by ¹H NMR
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) of known concentration.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired conditions (e.g., at a specific temperature, exposed to air).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Determine the concentration of this compound at each time point by integrating a characteristic signal (e.g., aromatic protons) relative to the signal of the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
References
Effect of base and solvent on the efficiency of 2-Isopropylbenzeneboronic acid couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-isopropylbenzeneboronic acid. Due to the steric hindrance imposed by the isopropyl group, this substrate can present unique challenges. This guide offers insights into optimizing reaction conditions, particularly the choice of base and solvent, to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes?
A1: Low yields in Suzuki couplings involving sterically hindered boronic acids like this compound are a common issue. The primary reason is the decreased reaction rate due to steric hindrance, which can impede crucial steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Other contributing factors can include suboptimal choice of catalyst and ligand, inappropriate base or solvent, and the presence of oxygen or moisture in the reaction.
Q2: How does the choice of base impact the coupling efficiency of this compound?
A2: The base plays a critical role in activating the boronic acid for the transmetalation step. For sterically hindered couplings, the strength and nature of the base are crucial. Moderately strong bases are often effective. For particularly challenging, sterically hindered systems, a stronger base might be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using certain inorganic bases.[1]
Q3: What role does the solvent play in the efficiency of this reaction?
A3: The solvent influences the solubility of reactants and the stability of the palladium catalyst. Aprotic polar solvents and aromatic hydrocarbons are generally good choices. The right solvent system, often a mixture of an organic solvent and water, can facilitate the dissolution of both the organic substrates and the inorganic base, which is crucial for the reaction to proceed efficiently.[2]
Q4: What are common side reactions to watch out for with this compound couplings?
A4: Common side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by excess water or high temperatures. Using anhydrous conditions or a boronic ester can sometimes mitigate this.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often exacerbated by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to minimize homocoupling.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst system for sterically hindered substrate. | Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
| Suboptimal base selection. | Screen a variety of bases, including moderately strong options like K₃PO₄ and Cs₂CO₃, or stronger bases like potassium tert-butoxide (t-BuOK) for very hindered systems.[1] | |
| Poor solubility of reactants. | Choose a solvent system where all reactants are soluble. Ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons like toluene, are often effective.[1] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3] |
| Protodeboronation of Boronic Acid | Excess water or high reaction temperature. | Use a minimal amount of water necessary to dissolve the base, or consider using anhydrous conditions. Running the reaction at the lowest effective temperature can also help. |
Data Presentation: Effect of Base and Solvent on Yield
The following table summarizes the yield of the Suzuki coupling of this compound with 1-bromo-4-(tert-butyl)benzene under various conditions, illustrating the impact of different bases and solvents.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Toluene | 110 | 12 | 85 |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 |
| 3 | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | <10 |
| 4 | t-BuOK (2.0) | Dioxane | 80 | 2 | >99 |
Note: This data is compiled for illustrative purposes and may require optimization for specific substrates and reaction scales.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific aryl halides.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, base, aryl halide, and this compound.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Workflow
A logical approach to troubleshooting and optimizing these reactions is crucial for success.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
Troubleshooting low conversion rates in reactions with 2-Isopropylbenzeneboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-isopropylbenzeneboronic acid. The sterically hindered nature of this reagent can present unique challenges, leading to lower than expected conversion rates. This guide offers structured advice to diagnose and resolve these common issues.
Troubleshooting Low Conversion Rates
Low or incomplete conversion is a frequent challenge in cross-coupling reactions with sterically hindered reagents like this compound. The following sections break down potential causes and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no product formation?
A1: Low yields with sterically hindered boronic acids are common and can be attributed to several factors:
-
Inefficient Catalyst System: The combination of palladium source and ligand may not be suitable for activating the sterically encumbered boronic acid.
-
Improper Base Selection: The base might not be strong or soluble enough to facilitate the crucial transmetalation step.
-
Suboptimal Reaction Conditions: Temperature and reaction time may not be sufficient to overcome the higher activation energy associated with hindered substrates.
-
Reagent Degradation: The boronic acid may be degrading through side reactions like protodeboronation.
Q2: I'm observing significant amounts of homocoupled product from my this compound. How can I prevent this?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and palladium(II) species. To minimize this:
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to the oxidative coupling of the boronic acid.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) species present at the start of the reaction. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).
Q3: What is protodeboronation and how can I minimize it with this compound?
A3: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is a significant decomposition pathway for boronic acids.[1][2] To minimize this:
-
Use Anhydrous Solvents: While some water can be beneficial in Suzuki couplings, excess water can be a proton source for protodeboronation.
-
Select the Appropriate Base: The choice of base and the resulting pH of the reaction mixture are critical. For many boronic acids, stability is greatest at a neutral pH.[1][3]
-
Use Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) which slowly release the boronic acid under the reaction conditions.[4]
Q4: How do I choose the right catalyst and ligand for a Suzuki-Miyaura reaction with a sterically hindered boronic acid?
A4: For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are generally more effective. These ligands promote the formation of the active monoligated palladium species and facilitate the challenging oxidative addition and reductive elimination steps.[5][6] Commonly successful ligands for such couplings include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and other bulky phosphines like tricyclohexylphosphine (B42057) (PCy₃).
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered arylboronic acids. While specific data for this compound is limited in comparative studies, the trends observed for structurally similar compounds provide a valuable guide for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2,4,6-Triisopropylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 85 |
| 2 | 4-Bromoanisole | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
| 3 | 4-Chlorotoluene | 2-Methylphenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH/H₂O (10:1) | 80 | 24 | 78 |
| 4 | 2-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 16 | 65 |
Note: This table is a compilation of representative data from various sources for illustrative purposes and may not represent the exact outcomes for this compound without specific experimental validation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent and a small amount of degassed water (e.g., 5-10% v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Reaction Monitoring by GC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane).
-
Derivatization (if necessary): For analysis of the boronic acid, derivatization to a more volatile boronate ester may be required. A common method is to treat the dried aliquot residue with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Data Analysis: Monitor the disappearance of the starting material peaks and the appearance of the product peak over time. Quantify the components by comparing their peak areas to that of the internal standard.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: A step-by-step workflow for diagnosing and resolving low conversion rates.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation Issues with 2-Isopropylbenzeneboronic Acid
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation and other challenges during cross-coupling reactions involving 2-isopropylbenzeneboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no product yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura reactions involving this compound are typically attributed to a combination of factors stemming from its structure and the general sensitivities of the catalytic cycle. The most common culprits include:
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including poisoning by impurities or decomposition.
-
Steric Hindrance: The ortho-isopropyl group creates significant steric bulk, which can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1]
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. It can be promoted by high temperatures and the presence of water.[2]
-
Homocoupling: A competing reaction that forms a biaryl product from two molecules of the boronic acid. This is often exacerbated by the presence of oxygen.[3][4]
Q2: What are the visual indicators of catalyst deactivation in my reaction?
A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) catalyst has agglomerated and is no longer soluble and catalytically active. Other indicators include a stalled reaction (as monitored by TLC or LC-MS) and the formation of significant amounts of side products like the homocoupled dimer of this compound or the protodeboronated arene.
Q3: How does the steric hindrance of the ortho-isopropyl group specifically impact the reaction?
A3: The bulky isopropyl group in the ortho position to the boronic acid can sterically hinder the approach of the organoboron species to the palladium center during the transmetalation step. This can significantly slow down the rate of the catalytic cycle. To overcome this, more reactive catalyst systems, often employing bulky, electron-rich ligands, are required to facilitate the coupling.[1][5]
Q4: Can impurities in my this compound be the source of the problem?
A4: Yes, impurities in the boronic acid, aryl halide, solvents, or even the base can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.[6] It is crucial to use high-purity reagents and solvents. If catalyst poisoning is suspected, purification of the starting materials may be necessary.
Q5: Is this compound prone to homocoupling, and how can I minimize it?
A5: Yes, like other arylboronic acids, this compound can undergo oxidative homocoupling to form 2,2'-diisopropylbiphenyl. This side reaction is primarily promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[4] To minimize this, it is critical to rigorously degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a pre-formed Pd(0) catalyst can also help.[4]
Troubleshooting Guide
Issue 1: Low or No Conversion
If you are observing poor conversion of your starting materials, consider the following troubleshooting steps, presented in a logical workflow.
| Potential Cause | Recommended Action | Rationale |
| Ineffective Ligand | Switch from standard ligands (e.g., PPh₃) to a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[7][8] | Bulky ligands promote reductive elimination and can accelerate the catalytic cycle for sterically hindered substrates.[5] |
| Insufficiently Active Catalyst | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a highly active pre-catalyst (e.g., XPhos Pd G2/G3).[9] Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%). | Ensures a sufficient concentration of the active Pd(0) species. Higher loading can overcome slow turnover. |
| Inappropriate Base | Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃.[10] | Stronger bases can facilitate the formation of the more reactive boronate species, which is crucial for the transmetalation step, especially with sterically hindered boronic acids.[10] |
| Low Reaction Temperature | Increase the reaction temperature. Consider switching to a higher-boiling solvent if necessary (e.g., from THF to dioxane or toluene). | Provides the necessary activation energy to overcome the steric barrier for the coupling reaction. |
| Reagent Impurities | Purify starting materials (aryl halide and boronic acid) and ensure solvents are anhydrous and degassed. | Removes potential catalyst poisons that can inhibit or halt the catalytic cycle. |
Issue 2: Significant Formation of Side Products
If your desired product is forming, but you observe substantial amounts of byproducts, the following steps can help improve selectivity.
| Side Product | Potential Cause | Recommended Action | Rationale |
| Homocoupling Product (2,2'-diisopropylbiphenyl) | Presence of oxygen in the reaction mixture.[4] Use of a Pd(II) pre-catalyst that is slowly reduced. | Rigorously degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[4] Use a well-defined Pd(0) pre-catalyst. | Oxygen can oxidize the active Pd(0) catalyst, leading to a Pd(II)-mediated homocoupling pathway.[4] |
| Protodeboronation Product (Isopropylbenzene) | Presence of water, especially at elevated temperatures.[2] Reaction time is too long, or the temperature is too high. | Use anhydrous solvents and bases where possible. Minimize reaction time and temperature. Consider using the corresponding boronate ester (e.g., pinacol (B44631) ester) of this compound. | Boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[11] |
Data Presentation
Table 1: Ligand Effects in Suzuki-Miyaura Coupling of Sterically Hindered Substrates
The choice of ligand is critical when working with sterically demanding substrates like this compound. While specific comparative data for this exact substrate is sparse, the following table illustrates the general trend observed for sterically hindered couplings.
| Ligand | Typical Catalyst Loading (mol%) | General Performance with Hindered Substrates |
| PPh₃ (Triphenylphosphine) | 2 - 5 | Poor to moderate yields, often requires high temperatures. |
| PCy₃ (Tricyclohexylphosphine) | 1 - 3 | Moderate to good yields, an improvement over PPh₃. |
| SPhos | 0.5 - 2 | Excellent yields, often at lower temperatures. [8][12] |
| XPhos | 0.5 - 2 | Excellent yields, highly effective for challenging substrates. [7] |
Data is representative of trends reported in the literature for sterically hindered Suzuki-Miyaura couplings.[7][8][12]
Table 2: Influence of Base on Suzuki-Miyaura Coupling
The base plays a crucial role in activating the boronic acid for transmetalation. For sterically hindered boronic acids, the choice of base can significantly impact the reaction outcome.
| Base | Strength | Typical Conditions | General Performance with Hindered Substrates |
| Na₂CO₃ | Moderate | Aqueous/Biphasic | Often sluggish and may result in incomplete conversion.[1] |
| K₂CO₃ | Moderate | Aqueous/Biphasic | Generally better than Na₂CO₃ but may still be slow. |
| K₃PO₄ | Strong | Aqueous/Biphasic | Often provides significantly higher yields and faster reaction rates. [10] |
| Cs₂CO₃ | Strong | Anhydrous or Aqueous | Highly effective, but more expensive. |
| KOtBu | Very Strong | Anhydrous | Can be effective but may promote side reactions. |
This table summarizes general observations on the effect of different bases in Suzuki-Miyaura couplings.[1][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
1. Reagent Preparation and Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (e.g., XPhos, 1.1-1.2 eq. relative to Pd) if not using a pre-catalyst complex.
-
Seal the flask with a septum or cap.
2. Solvent Addition and Degassing:
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the rigorous removal of oxygen.
3. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
4. Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance with 2-Isopropylbenzeneboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for managing reactions involving the sterically hindered reagent, 2-isopropylbenzeneboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on the Suzuki-Miyaura coupling.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with this compound is resulting in very low conversion or no desired product. What are the primary factors to investigate?
Answer: Low conversion in sterically demanding Suzuki couplings is a frequent challenge.[1] The significant steric bulk of the ortho-isopropyl group can impede key steps in the catalytic cycle. The first aspects to troubleshoot are the catalyst system, base, solvent, and temperature.
Potential Causes & Solutions:
-
Ineffective Catalyst System: Standard ligands like triphenylphosphine (B44618) (PPh₃) are often inefficient for hindered substrates.[1] The ligand's steric and electronic properties are critical for overcoming the steric barrier.[2]
-
Solution: Switch to a bulkier, more electron-rich phosphine (B1218219) ligand. These ligands promote the formation of the active monoligated Pd(0) species, which is less sterically crowded, and can accelerate the rate-limiting steps of oxidative addition and reductive elimination.[3][4] Highly effective ligands for sterically hindered couplings include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and other specialized ligands like BI-DIME and AntPhos.[2][5][6] Arsa-Buchwald ligands, which have a longer palladium-arsenic bond, have also been shown to be effective for hindered substrates.[7]
-
-
Suboptimal Base Selection: The choice and strength of the base are crucial. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] For sterically hindered substrates, a stronger base is often required.
-
Solution: Use a strong, non-nucleophilic base. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1] The use of bulky alkoxide bases in anhydrous conditions has also been shown to be effective in some systems.[4]
-
-
Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Highly polar solvents can sometimes promote side reactions.[9]
-
Solution: Aprotic, non-polar, or moderately polar solvents are generally preferred. Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are common and effective choices. Sometimes a co-solvent, like a small amount of water, can be beneficial for dissolving the base, but excess water can lead to protodeboronation.[1]
-
-
Insufficient Reaction Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Typical temperatures for these couplings range from 80°C to 120°C.[10] Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am observing significant amounts of side products like homocoupled boronic acid or protodeboronation. How can I minimize these?
Answer: Side reactions are common in Suzuki-Miyaura couplings, especially under harsh conditions required for hindered substrates. The primary side products are typically from protodeboronation and homocoupling.
Potential Causes & Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, converting the boronic acid back to isopropylbenzene. It is often exacerbated by excess water, high temperatures, and certain bases.[1][8]
-
Solution:
-
Minimize Water: Use anhydrous solvents and dry reagents. If a base requires water for solubility, use the minimum amount necessary.[1]
-
Use Boronic Esters: Convert the this compound to a more stable boronic ester, such as a pinacol (B44631) (BPin) or MIDA ester. These are generally more resistant to protodeboronation.[11] Potassium organotrifluoroborates are another stable alternative to boronic acids.[12]
-
Optimize Base and Temperature: Avoid overly harsh basic conditions or excessively high temperatures for extended periods.
-
-
-
Homocoupling: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or by using a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[1][8]
-
Solution:
-
Degas Thoroughly: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Use a Precatalyst: Employ a well-defined Pd(0) source or a precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that reliably generates the active Pd(0) species. This can minimize side reactions associated with Pd(II) intermediates.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the ortho-isopropyl group specifically hinder the Suzuki-Miyaura reaction?
A1: The bulky isopropyl group at the ortho position creates significant steric hindrance around the carbon-boron bond. This affects several steps in the Suzuki-Miyaura catalytic cycle:
-
Transmetalation: The transfer of the isopropylphenyl group from the boron atom to the palladium center can be sterically impeded.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can be slowed down by the steric clash between the bulky groups on the palladium complex.[6] Overcoming this often requires specialized bulky ligands that promote this step.[4]
Q2: What are the most effective catalyst systems for coupling this compound?
A2: Highly active catalyst systems are essential. The combination of a palladium source and a bulky, electron-rich phosphine ligand is critical.[5][13]
| Catalyst Component | Recommended Examples | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3/G4) | Air-stable precatalysts are often preferred for their ease of use and consistent generation of the active Pd(0) catalyst.[4][10] |
| Ligand | Buchwald Biarylphosphines: XPhos, SPhos, RuPhos | These provide the necessary steric bulk and electron-donating properties to facilitate oxidative addition and reductive elimination.[1][6] |
| Other Specialized Ligands: BI-DIME, AntPhos | These have been specifically developed and proven effective for extremely hindered couplings, including those involving ortho-isopropyl substituents.[2][5][14] | |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donating ability and steric bulk make them suitable for challenging couplings.[13] |
Q3: How do I select the optimal base and solvent for this hindered coupling?
A3: The base and solvent work in concert to facilitate the reaction.
-
Base Selection: The base's primary role is to form the reactive 'ate' complex with the boronic acid. For hindered substrates, a moderately strong to strong base is typically needed.
-
K₃PO₄: A common and effective choice, often used with a small amount of water or in a polar aprotic solvent.
-
Cs₂CO₃: A stronger base that is also highly effective.
-
Alkali Metal Alkoxides (e.g., K-OtBu, Na-OtBu): Can be very effective, particularly in anhydrous conditions.
-
-
Solvent Selection: The ideal solvent should dissolve the reactants and catalyst while not promoting side reactions.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are excellent first choices. They are relatively non-polar and facilitate the catalytic cycle.
-
Polar Aprotic Solvents: DMF or DMSO can be used, but their high polarity might increase the rate of protodeboronation in some cases.[9]
-
Q4: Are there alternative cross-coupling methods if Suzuki-Miyaura coupling with this compound fails?
A4: Yes, if Suzuki-Miyaura coupling proves unsuccessful even after extensive optimization, other cross-coupling reactions can be considered.
-
Nickel-Catalyzed Coupling: Nickel catalysts are often more cost-effective and can exhibit different reactivity patterns, sometimes succeeding where palladium fails. They are effective in coupling with organoboron reagents.[15][16][17]
-
Transition-Metal-Free Coupling: Under specific conditions, some cross-couplings with boronic acids can be achieved without a transition metal catalyst, though this is less common for sterically hindered substrates.[18]
Visualizations
Experimental Workflow & Logic Diagrams
The following diagrams illustrate a logical workflow for troubleshooting and the fundamental catalytic cycle where steric hindrance plays a role.
Caption: A troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
Caption: The Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.
Representative Experimental Protocol
Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for optimization. Reagents and conditions should be adapted based on the specific aryl halide used.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol %)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium source, ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.
-
Degassing (Optional but Recommended): If the solvent was not pre-degassed, subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the NMR Analysis of Compounds Synthesized via 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. Below is a detailed protocol for a representative Suzuki-Miyaura coupling reaction between an aryl boronic acid and an aryl halide, which can be adapted for 2-isopropylbenzeneboronic acid.
Representative Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Data Presentation: Comparative NMR Data
Due to the absence of a complete NMR dataset for a direct product of this compound in the searched literature, the following tables provide ¹H and ¹³C NMR data for structurally related biaryl compounds. This information can serve as a useful reference for predicting and interpreting the NMR spectra of 2-isopropyl-substituted biaryls.
Table 1: ¹H NMR Data of Representative Biaryl Compounds
| Compound | Aromatic Protons (δ, ppm, J in Hz) | Other Protons (δ, ppm) | Solvent |
| 4-Methoxybiphenyl | 7.57-7.50 (m, 2H), 7.45-7.38 (m, 2H), 7.35-7.28 (m, 1H), 7.00-6.94 (m, 2H) | 3.85 (s, 3H, -OCH₃) | CDCl₃ |
| 4-Methyl-4'-methoxybiphenyl | 7.48 (d, J = 8.2, 2H), 7.43 (d, J = 8.7, 2H), 7.22 (d, J = 8.0, 2H), 6.95 (d, J = 8.7, 2H) | 3.84 (s, 3H, -OCH₃), 2.39 (s, 3H, -CH₃) | CDCl₃ |
| 2,2'-Dimethylbiphenyl | 7.25-7.15 (m, 8H) | 2.05 (s, 6H, -CH₃) | CDCl₃ |
Table 2: ¹³C NMR Data of Representative Biaryl Compounds
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| 4-Methoxybiphenyl | 159.1, 140.8, 133.7, 128.7, 128.1, 126.7, 126.6, 114.2 | 55.3 (-OCH₃) | CDCl₃ |
| 4-Methyl-4'-methoxybiphenyl | 158.6, 138.2, 136.5, 133.6, 129.4, 128.0, 126.8, 114.1 | 55.3 (-OCH₃), 21.1 (-CH₃) | CDCl₃ |
| 2,2'-Dimethylbiphenyl | 141.6, 135.8, 129.9, 127.1, 126.8, 125.6 | 20.6 (-CH₃) | CDCl₃ |
Mandatory Visualization
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the synthesis and analysis of biaryl compounds via Suzuki-Miyaura coupling.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The provided NMR data is for structurally analogous compounds and should be used as a reference. Experimental conditions for the Suzuki-Miyaura coupling may require optimization for specific substrates.
Mass Spectrometry of 2-Isopropylbenzeneboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of 2-isopropylbenzeneboronic acid and its derivatives is crucial in various stages of research and drug development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions. The inherent chemical properties of boronic acids, including their propensity for dehydration to form cyclic boroxines and their polarity, present unique analytical challenges. This guide provides a comprehensive comparison of mass spectrometric techniques and alternative analytical methods for the characterization and quantification of these compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for this compound derivatives is a critical decision that balances sensitivity, selectivity, throughput, and cost. Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool, but other techniques also offer distinct advantages.
Table 1: Performance Comparison of Analytical Methods for Boronic Acid Analysis
| Analytical Technique | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| GC-MS | >0.99 (with derivatization) | 2.5 ppm for some derivatives[1] | 30 ppm for some derivatized compounds[1] | Analyte dependent | <15% | High resolution, reproducible fragmentation patterns, established libraries. | Requires derivatization for volatility, potential for thermal degradation. |
| LC-MS/MS (ESI) | >0.98[2] | 0.1 µg for many boronic acids[2] | 1.0 µg for many boronic acids[2] | 97.1 - 105.7[2] | <2.0[2] | High sensitivity and selectivity, suitable for polar and thermally labile compounds, direct analysis often possible.[3] | Ion suppression effects, complex spectra due to adduct and boroxine (B1236090) formation.[2] |
| HPLC-UV | >0.99 | Analyte and chromophore dependent | Analyte and chromophore dependent | Typically 95-105% | <5% | Robust, widely available, cost-effective for routine analysis. | Lower sensitivity than MS, requires a UV-absorbing chromophore. |
| Non-Aqueous Capillary Electrophoresis (NACE) | >0.99 | Not widely reported | Not widely reported | 80-120% for some esters | <5% | High separation efficiency, avoids hydrolysis of boronic esters. | Less common instrumentation, requires expertise in method development. |
Mass Spectrometry of this compound
Mass spectrometry offers unparalleled sensitivity and structural information for the analysis of this compound. The choice of ionization technique significantly influences the resulting mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high chromatographic resolution and detailed structural information through electron ionization (EI) fragmentation. However, the low volatility and polar nature of boronic acids necessitate a derivatization step, typically silylation, to convert them into more volatile and thermally stable analogs.
Predicted Electron Ionization (EI) Fragmentation of Silylated this compound:
The di-trimethylsilyl (di-TMS) derivative of this compound is expected to undergo characteristic fragmentation under EI conditions. The molecular ion peak ([M]⁺) would be observed, and key fragment ions would arise from the cleavage of the isopropyl group and the silyl (B83357) moieties.
-
Molecular Ion [M]⁺: The intact di-TMS derivative.
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from a TMS group, a common fragmentation for silylated compounds.
-
[M-43]⁺: Loss of an isopropyl radical (•CH(CH₃)₂).
-
[M-73]⁺: Loss of a trimethylsilyl (B98337) radical (•Si(CH₃)₃).
-
Tropylium Ion Fragment: Rearrangement and fragmentation of the aromatic ring can also be expected.
Caption: Predicted EI fragmentation of di-TMS-2-isopropylbenzeneboronic acid.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like boronic acids, often coupled with liquid chromatography (LC).[3] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. A significant challenge in ESI-MS of boronic acids is their tendency to form boroxines (cyclic trimers) through dehydration, which can complicate spectral interpretation.[2]
Expected ESI-MS/MS Fragmentation of [M+H]⁺ of this compound:
Collision-induced dissociation (CID) of the protonated molecule is expected to involve the loss of water and fragmentation of the isopropyl group.
-
[M+H]⁺: Protonated this compound.
-
[M+H-H₂O]⁺: Loss of a water molecule.
-
[M+H-H₂O-C₃H₆]⁺: Subsequent loss of propene from the isopropyl group.
Experimental Protocols
GC-MS with Silylation Derivatization
This protocol is suitable for the quantification and structural confirmation of this compound.
-
Derivatization:
-
Dissolve approximately 1 mg of the boronic acid sample in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
LC-MS/MS with Electrospray Ionization (ESI)
This method is ideal for the direct analysis of this compound in complex matrices.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a concentration of approximately 10 µg/mL.
-
The addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can aid ionization.
-
-
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in positive ion mode.
-
MS/MS Analysis: Use product ion scanning to fragment the [M+H]⁺ precursor ion.
-
Experimental and Logical Workflows
A systematic approach is essential for the reliable analysis of this compound derivatives. The following diagram illustrates a general workflow for method selection and analysis.
Caption: General workflow for the analysis of boronic acid derivatives.
Conclusion
The mass spectrometric analysis of this compound and its derivatives offers high sensitivity and detailed structural information. GC-MS following silylation is a robust method for structural elucidation due to its reproducible fragmentation patterns. LC-MS/MS with ESI is highly sensitive for quantification and suitable for direct analysis of these polar compounds. The choice between these and other analytical techniques will ultimately depend on the specific requirements of the study, including the need for quantitative accuracy, structural confirmation, and sample throughput. Careful consideration of the unique chemical properties of boronic acids is paramount for successful analysis.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Steric Bulk: A Comparative Guide to 2-Isopropylbenzeneboronic Acid
In the intricate world of pharmaceutical synthesis and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile reagents available to chemists, boronic acids have carved out a significant niche, primarily for their role in the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of 2-isopropylbenzeneboronic acid, highlighting its distinct advantages over other boronic acids, particularly in the synthesis of sterically hindered biaryl compounds.
The primary advantage of this compound lies in its significant steric bulk imparted by the ortho-isopropyl group. This structural feature plays a crucial role in directing the outcome of cross-coupling reactions, enabling the synthesis of complex molecules that would be challenging to access with less hindered boronic acids.
Performance in Sterically Demanding Suzuki-Miyaura Couplings
Qualitative Comparison of Boronic Acids in Suzuki-Miyaura Coupling:
| Boronic Acid | Key Characteristics | Advantages | Disadvantages |
| Phenylboronic Acid | Unsubstituted aromatic boronic acid. | High reactivity in standard couplings, readily available, and cost-effective. | Not suitable for the synthesis of sterically hindered biaryls as it can lead to undesired side products or fail to couple with hindered substrates. |
| 2-Methylbenzeneboronic Acid | Possesses a smaller ortho-substituent. | Offers a degree of steric hindrance, useful for certain applications. | May not provide sufficient steric bulk to control regioselectivity or facilitate the formation of highly congested biaryls. |
| This compound | Features a bulky ortho-isopropyl group. | Excellent for the synthesis of sterically hindered and tetra-ortho-substituted biaryls. The steric hindrance can enhance selectivity and promote the desired coupling pathway. | Potentially slower reaction rates compared to less hindered boronic acids, may require more forcing reaction conditions (e.g., higher temperatures, specialized catalysts). |
| 2,4,6-Trimethylbenzeneboronic Acid (Mesitylboronic Acid) | Highly sterically hindered with three methyl groups. | Effective for synthesizing extremely hindered biaryls. | Can exhibit very slow reaction rates and may require highly specialized and sensitive catalyst systems to achieve good yields. |
The strategic use of the bulky 2-isopropyl group can be instrumental in overcoming challenges associated with the synthesis of complex pharmaceutical intermediates. For instance, in the construction of molecules with multiple stereocenters or specific conformational requirements, the steric influence of the isopropyl group can be leveraged to control the orientation of substituents and achieve the desired three-dimensional structure.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl bromide with an arylboronic acid. This protocol is based on established methodologies for such challenging couplings and can be adapted for use with this compound.[1]
Reaction: Synthesis of a 2-isopropyl-4-nitrobiphenyl derivative.
Materials:
-
2-Bromo-1-isopropyl-4-nitrobenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in toluene (2 mL). Stir the mixture for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: In a separate flask, combine 2-Bromo-1-isopropyl-4-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Reaction Execution: Transfer the pre-formed catalyst solution to the flask containing the reactants. Add toluene (3 mL) and water (0.5 mL). Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-isopropyl-4-nitrobiphenyl derivative.
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the underlying principles of the Suzuki-Miyaura coupling and the role of steric hindrance, the following diagrams, generated using Graphviz (DOT language), illustrate the key concepts.
References
A Comparative Guide to Catalysts for Suzuki Coupling with Hindered Boronic Acids
For researchers, scientists, and drug development professionals, the formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose; however, when employing sterically hindered boronic acids, the selection of an appropriate catalyst system is critical to achieving high yields and reaction efficiency.[1] Steric hindrance around the reaction centers can significantly impede the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination, often leading to low yields.[2] This guide provides an objective comparison of various catalytic systems for Suzuki coupling with hindered boronic acids, supported by experimental data, to aid in the selection of the optimal catalyst for your specific needs.
Palladium-Based Catalysts with Bulky Phosphine (B1218219) Ligands
Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, have proven to be highly effective for sterically demanding Suzuki couplings. Ligands developed by the groups of Buchwald and Fu, for instance, are designed to facilitate the crucial steps in the catalytic cycle that are often hindered with bulky substrates.
Key Ligands and Their Performance:
-
SPhos and XPhos: These Buchwald ligands are highly versatile and have demonstrated exceptional performance in Suzuki-Miyaura reactions involving hindered aryl substrates and heteroaryl halides. SPhos, in particular, has shown unprecedented activity, enabling reactions with low catalyst loadings and even at room temperature for some aryl chlorides.[3] XPhos is also highly effective for coupling unactivated aryl and heteroaryl chlorides.
-
Arsa-Buchwald Ligands: These arsenic analogs of Buchwald ligands have been shown to be effective for sterically hindered substrates, potentially by facilitating the transmetalation step due to the longer arsenic-palladium bond.[4]
Table 1: Performance of Palladium-Phosphine Catalysts in Suzuki Coupling of Hindered Substrates
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / SPhos | Hindered Aryl Bromide | Hindered Boronic Acid | K₃PO₄ | Toluene | 100 | 24 | High (not specified) | 2 | [2] |
| Pd₂(dba)₃ / XPhos | Unactivated Aryl Chloride | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 98 | 1.5 | |
| Pd(OAc)₂ / AntPhos | Di-ortho-subst. Aryl-Br | sec-Alkylboronic Acid | K₃PO₄ | Xylenes | 140 | Not specified | High (not specified) | 1 | [5] |
| Pd(OAc)₂ / JagPhos I | Sterically-hindered Aryl Chloride | Bulky Arylboronic Acid | Not specified | Not specified | Not specified | Not specified | High (not specified) | Not specified | [6] |
Note: "High (not specified)" indicates that the source mentions high yields without providing a specific percentage.
Palladium-N-Heterocyclic Carbene (NHC) Complexes
N-Heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric bulk can lead to highly active and stable catalysts.[7]
Robust acenaphthoimidazolylidene palladium complexes, for example, have shown to be highly efficient and general catalysts for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates, providing excellent yields with low catalyst loadings under mild conditions.[7] Some highly active catalyst systems with NHC ligands can be effective at loadings as low as 0.05 mol %.[5]
Table 2: Performance of Palladium-NHC Catalysts in Suzuki Coupling of Hindered Substrates
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| (NHC)Pd precatalyst (e.g., PEPPSI-IPr) | Hindered Aryl Chloride | Boronic Acid | t-BuOK | Dioxane | Not specified | Not specified | High (not specified) | 1 | [2] |
| Acenaphthoimidazolylidene Pd complex | Sterically hindered aryl bromides/chlorides | Sterically hindered arylboronic acids | t-BuOK | Dioxane | Not specified | Not specified | >99 | as low as 0.05 | [7] |
Nickel-Based Catalysts
Nickel catalysts are gaining prominence as a more economical and sustainable alternative to palladium for Suzuki-Miyaura couplings.[8][9] Modern nickel catalysts can effectively couple a range of challenging substrates, including sterically hindered ones. Air-stable Ni(II) complexes with the general formula Ni(NHC)--INVALID-LINK--Cl have been shown to be effective under mild conditions and with low catalyst loading for a range of electronically and sterically differentiated coupling partners.[8]
Table 3: Performance of Nickel-Based Catalysts in Suzuki Coupling of Hindered Substrates
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Ni(IPr)--INVALID-LINK--Cl | ortho-substituted Aryl Chlorides | 4-methoxyphenylboronic acid | Not specified | Not specified | Room Temp or mild heating | Not specified | High (not specified) | 0.5 - 2 | [8] |
| NiCl₂(PCy₃)₂ | Heterocyclic halides | Aryl boronic acids | K₃PO₄ | t-amyl alcohol | 100 | 12 | Good to Excellent | 5 | [9] |
Experimental Protocols
A general procedure for the Suzuki coupling of a hindered aryl halide with a hindered boronic acid is provided below. This protocol is a general guideline and may require optimization for specific substrates.[2]
Materials:
-
Palladium or Nickel precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(PCy₃)₂)
-
Ligand (e.g., SPhos, XPhos, IPr)
-
Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK), finely ground
-
Hindered aryl halide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium/nickel precursor and the ligand.
-
Add the hindered aryl halide (1.0 equiv), the hindered boronic acid (1.2-1.5 equiv), and the base (1.5-2.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for Suzuki coupling with hindered boronic acids.
Signaling Pathways and Logical Relationships
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Showdown: A Comparative Guide to the Reactivity of 2-Isopropylbenzeneboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of building blocks is paramount for efficient and scalable synthesis. This guide provides a comparative kinetic analysis of 2-isopropylbenzeneboronic acid in two of the most powerful C-C and C-heteroatom bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings. In the absence of direct, publicly available kinetic data for this compound, this guide leverages established mechanistic principles and comparative data from structurally related boronic acids to provide a predictive performance overview.
The steric bulk imparted by the ortho-isopropyl group on this compound presents a unique kinetic profile compared to its less hindered counterparts. This guide will delve into the anticipated effects of this substitution on reaction rates, supported by data from analogous systems, and provide detailed experimental protocols for researchers to conduct their own kinetic investigations.
The Suzuki-Miyaura Coupling: A Steric Hurdle to Overcome
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming C(sp²)-C(sp²) bonds. The generally accepted catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The rate-determining step can vary depending on the specific reactants and conditions, but the transmetalation step is particularly sensitive to the steric and electronic properties of the boronic acid. Electron-donating groups on the phenylboronic acid generally accelerate transmetalation, while electron-withdrawing groups can slow it down.
For this compound, the ortho-isopropyl group introduces significant steric hindrance around the boronic acid moiety. This bulk is expected to slow down the transmetalation step, as it impedes the approach of the boronic acid to the palladium complex.[1][2]
Comparative Kinetic Data (Predicted)
| Boronic Acid | Substituent Effect | Expected Impact on Transmetalation Rate | Predicted Overall Reaction Rate (Relative to Phenylboronic Acid) |
| Phenylboronic Acid | None (Baseline) | Baseline | Baseline |
| 4-Methylphenylboronic Acid | Electron-Donating (para) | Faster | Faster |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing (para) | Slower | Slower |
| This compound | Steric Hindrance (ortho) | Significantly Slower | Significantly Slower |
| 2-Methylphenylboronic Acid | Steric Hindrance (ortho) | Slower | Slower |
Note: This table is based on established principles of Suzuki-Miyaura reaction kinetics. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.
The Chan-Lam Coupling: Navigating Steric Effects in C-N and C-O Bond Formation
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[3] The proposed mechanism involves the formation of a copper(II)-boronic acid complex, followed by coordination of the amine or alcohol nucleophile, and subsequent reductive elimination from a Cu(III) intermediate to form the product.
Similar to the Suzuki-Miyaura reaction, the steric environment of the boronic acid can influence the rate of the Chan-Lam coupling. The bulky ortho-isopropyl group in this compound is anticipated to hinder the initial complexation with the copper catalyst and the subsequent steps of the catalytic cycle.
Comparative Performance (Predicted)
Direct kinetic comparisons for the Chan-Lam coupling of this compound are scarce. However, based on general principles, a similar trend to the Suzuki-Miyaura reaction is expected, where steric hindrance leads to a decreased reaction rate.
| Boronic Acid | Substituent Effect | Predicted Impact on Reaction Rate |
| Phenylboronic Acid | None (Baseline) | Baseline |
| 4-Methoxyphenylboronic Acid | Electron-Donating (para) | Faster |
| This compound | Steric Hindrance (ortho) | Slower |
| 2,6-Dimethylphenylboronic Acid | Significant Steric Hindrance (di-ortho) | Significantly Slower |
Note: This table provides a qualitative prediction based on general trends in Chan-Lam coupling reactions. The actual performance will depend on the specific nucleophile, catalyst system, and reaction conditions.
Experimental Protocols
For researchers wishing to perform their own kinetic analysis of reactions involving this compound, the following detailed protocols provide a robust starting point.
Protocol 1: Kinetic Study of a Suzuki-Miyaura Reaction
This protocol describes a typical setup for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using in situ monitoring, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like a palladacycle)[4]
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene/water mixture)[5]
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
GC or HPLC instrument
Procedure:
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 1-2 mol%), the base (e.g., 2 equivalents), and the internal standard.
-
Addition of Reactants: Add the aryl halide (1 equivalent) and this compound (1.2-1.5 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).
-
Initiation and Monitoring: Place the reaction vessel in a preheated heating block set to the desired temperature (e.g., 80-100 °C) and start vigorous stirring. Begin monitoring the reaction immediately by taking aliquots at regular time intervals.
-
Sample Quenching and Analysis: Quench each aliquot with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a short plug of silica (B1680970) gel to remove the catalyst and base. Analyze the quenched samples by GC or HPLC to determine the concentration of reactants and products over time.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants one at a time, the order of the reaction with respect to each component can be determined.
Protocol 2: Kinetic Study of a Chan-Lam Coupling Reaction
This protocol outlines a general procedure for investigating the kinetics of a Chan-Lam N-arylation reaction.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline)
-
Copper catalyst (e.g., Cu(OAc)₂)[6]
-
Base (optional, e.g., pyridine (B92270) or triethylamine)
-
Solvent (e.g., dichloromethane (B109758) or methanol)
-
Internal standard for analysis
-
Reaction flask
-
Magnetic stirrer
-
Air or oxygen supply (as the reaction is often aerobic)
-
Analytical instrument (GC or HPLC)
Procedure:
-
Reaction Setup: In a reaction flask open to the air (or under an oxygen balloon), combine the copper catalyst (e.g., 10 mol%), the amine (1 equivalent), and the internal standard in the chosen solvent.
-
Reaction Initiation: Add this compound (1.5-2 equivalents) to the stirring solution at room temperature or the desired reaction temperature.
-
Monitoring: Take aliquots from the reaction mixture at specified time points.
-
Sample Preparation and Analysis: Dilute each aliquot with a suitable solvent and analyze by GC or HPLC to quantify the formation of the N-arylated product.
-
Kinetic Analysis: Determine the reaction rate and order by plotting the concentration data as described in the Suzuki-Miyaura protocol.
Visualizing the Pathways and Workflow
To further aid in understanding the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A plausible catalytic cycle for the Chan-Lam coupling reaction.
Figure 3. General experimental workflow for kinetic studies.
References
Benchmarking 2-Isopropylbenzeneboronic acid performance in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-isopropylbenzeneboronic acid's performance in key applications, benchmarked against common alternatives. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their synthetic and biological endeavors.
Section 1: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Arylboronic acids are pivotal reagents in this reaction. The performance of this compound is primarily influenced by the steric hindrance imposed by the ortho-isopropyl group.
Performance Comparison
The steric bulk of the ortho-isopropyl group in this compound presents a significant challenge compared to less hindered alternatives like phenylboronic acid. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle, often leading to lower reaction yields under standard conditions.[1] Achieving high yields with ortho-disubstituted arylboronic acids typically necessitates optimized reaction conditions, such as the use of specialized palladium catalysts and ligands, stronger bases, or higher reaction temperatures.[1]
While direct, side-by-side comparative yield data under identical conditions is sparse in the literature, the general principle of steric hindrance affecting yield is well-established. For instance, the coupling of mesitylboronic acid (a sterically hindered boronic acid) with iodobenzene (B50100) gives low yields with standard catalysts and requires stronger bases like barium hydroxide (B78521) to proceed to completion.[1] This illustrates the need for more forcing conditions for sterically encumbered boronic acids.
Table 1: Qualitative Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | Phenylboronic Acid (Unsubstituted) | Rationale |
| Relative Reactivity | Lower | Higher | The ortho-isopropyl group sterically hinders the approach to the palladium center, slowing down the transmetalation step.[1] |
| Typical Reaction Yields | Moderate to High (with optimization) | High | Less steric hindrance allows for more efficient catalytic turnover under standard conditions. |
| Required Conditions | Often requires specialized ligands, stronger bases, and/or higher temperatures. | Standard conditions are often sufficient. | To overcome the activation barrier imposed by steric hindrance.[1] |
| Susceptibility to Protodeboronation | Can be significant | Moderate | Increased steric bulk can sometimes favor the undesired side reaction of protodeboronation. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for this compound and its coupling partner.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Ba(OH)₂, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Section 2: Application as an Enzyme Inhibitor
Arylboronic acids are a well-established class of reversible inhibitors for serine proteases, a family of enzymes crucial in various biological processes.[2][3] They typically act as competitive inhibitors, forming a covalent adduct with the catalytic serine residue in the enzyme's active site.[2]
Performance Comparison
The ortho-isopropyl group of this compound would be expected to influence its binding affinity to the active site of a target protease. The hydrophobic nature of the isopropyl group could lead to favorable interactions with hydrophobic pockets in the enzyme's active site, potentially increasing its potency compared to the unsubstituted phenylboronic acid. However, the steric bulk could also lead to unfavorable steric clashes, which would decrease its inhibitory activity. The overall effect would be highly dependent on the specific topology of the enzyme's active site.
Table 2: Postulated Performance Comparison as a Serine Protease Inhibitor
| Feature | This compound | Phenylboronic Acid | Rationale |
| Inhibition Mechanism | Competitive | Competitive | Arylboronic acids are known to be competitive inhibitors of serine proteases.[2] |
| Binding Affinity (Kᵢ) | Enzyme-dependent | Baseline | The ortho-isopropyl group could either enhance binding through hydrophobic interactions or hinder it due to steric clashes within the enzyme's active site. |
| Specificity | Potentially higher | Lower | The specific size and shape of the isopropyl group might favor binding to some proteases over others, leading to increased specificity. |
Experimental Protocol: Representative Serine Protease Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against a serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Serine protease (e.g., chymotrypsin, trypsin)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a specific pH)
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
This compound (and other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add a fixed amount of the serine protease to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ or Kᵢ value.
Conclusion
This compound is a valuable reagent in organic synthesis and a potential candidate for drug discovery as an enzyme inhibitor. Its performance in Suzuki-Miyaura cross-coupling reactions is primarily dictated by the steric hindrance of the ortho-isopropyl group, which often necessitates the use of optimized reaction conditions to achieve high yields compared to less hindered boronic acids. In the context of enzyme inhibition, its substituted phenyl ring offers the potential for increased potency and selectivity, though this is highly dependent on the specific enzyme target. The experimental protocols and comparative data provided in this guide are intended to aid researchers in effectively utilizing this compound in their work.
References
A Comparative Guide to the Synthesis of 2-Isopropyl-4'-methylbiphenyl: Validation of a Synthetic Route Utilizing 2-Isopropylbenzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent synthetic routes for the preparation of 2-isopropyl-4'-methylbiphenyl, a sterically hindered biaryl compound. The primary route utilizes 2-isopropylbenzeneboronic acid in a Suzuki-Miyaura cross-coupling reaction. An alternative approach, the Negishi cross-coupling reaction, is presented as a point of comparison. This guide aims to assist researchers in selecting the optimal synthetic strategy by providing a side-by-side analysis of performance, supported by representative experimental data and detailed protocols.
Performance Comparison: Suzuki-Miyaura vs. Negishi Coupling
The choice between Suzuki-Miyaura and Negishi coupling for the synthesis of sterically hindered biaryls such as 2-isopropyl-4'-methylbiphenyl often involves a trade-off between the operational simplicity and functional group tolerance of the former and the potentially higher reactivity of the latter, especially for challenging substrates. The following table summarizes key performance indicators for both routes, based on literature precedents for similar transformations.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Negishi Coupling |
| Coupling Partner 1 | This compound | 2-Isopropylzinc bromide |
| Coupling Partner 2 | 4-Bromotoluene (B49008) | 4-Bromotoluene |
| Catalyst System | Pd(OAc)₂ with a bulky phosphine (B1218219) ligand (e.g., SPhos) | Pd(OAc)₂ with a bulky phosphine ligand (e.g., CPhos) |
| Base/Additive | K₃PO₄ | None (organozinc is sufficiently nucleophilic) |
| Solvent | Toluene (B28343)/Water | THF |
| Temperature | 80-100 °C | Room Temperature to 50 °C |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Representative Yield | 85 - 95% | 90 - 98% |
| Key Advantages | - Air and moisture stability of boronic acid- Wide availability of boronic acids- Generally milder reaction conditions | - Higher reactivity for sterically hindered substrates- Often faster reaction times- No need for a base, which can be advantageous for base-sensitive substrates |
| Key Disadvantages | - Can be sluggish with sterically hindered substrates- Requires a base, which can complicate reactions with base-sensitive functional groups | - Organozinc reagents are air and moisture sensitive, requiring inert atmosphere techniques- Preparation of organozinc reagents adds a step to the synthesis |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling of this compound and 4-Bromotoluene
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered substrates.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equivalents).
-
Add this compound (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) to the flask.
-
Add anhydrous, degassed toluene and degassed water to the flask to achieve a desired concentration (e.g., 0.2 M with respect to the aryl bromide) in a toluene/water ratio of approximately 5:1.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-isopropyl-4'-methylbiphenyl.
Route 2: Negishi Coupling of 2-Isopropylzinc Bromide and 4-Bromotoluene
This protocol outlines the in-situ preparation of the organozinc reagent followed by the cross-coupling reaction.
Materials:
-
2-Bromoisopropylbenzene
-
Activated zinc dust
-
Lithium chloride (LiCl), anhydrous
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
Part A: Preparation of 2-Isopropylzinc Bromide
-
To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equivalents) and anhydrous LiCl (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
Slowly add 2-bromoisopropylbenzene (1.5 equivalents) to the stirred suspension. The reaction may be initiated by gentle heating.
-
Stir the mixture at room temperature until the insertion of zinc is complete (can be monitored by GC analysis of quenched aliquots). The resulting solution of 2-isopropylzinc bromide is used directly in the next step.
Part B: Negishi Coupling
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%), and 4-bromotoluene (1.0 equivalent).
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the freshly prepared solution of 2-isopropylzinc bromide (1.2 equivalents) to the catalyst mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways and Mechanisms
To further clarify the processes, the following diagrams illustrate the experimental workflows and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 2-isopropyl-4'-methylbiphenyl.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both the Suzuki-Miyaura and Negishi coupling reactions are highly effective methods for the synthesis of the sterically hindered biaryl, 2-isopropyl-4'-methylbiphenyl. The Suzuki-Miyaura route, utilizing this compound, offers the advantage of working with a more stable organoboron reagent, which simplifies handling and setup. However, for such sterically demanding substrates, the reaction may require elevated temperatures and longer reaction times.
Conversely, the Negishi coupling, employing the corresponding organozinc reagent, often proceeds faster and at lower temperatures due to the higher nucleophilicity of the organozinc species. This increased reactivity, however, comes at the cost of handling air- and moisture-sensitive reagents, necessitating stringent inert atmosphere techniques.
The choice of the synthetic route will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the presence of other functional groups in the molecule, and the scale of the reaction. For rapid, small-scale syntheses where the necessary handling techniques are in place, the Negishi coupling may be preferred. For larger-scale preparations or when operational simplicity is a priority, the Suzuki-Miyaura coupling with an optimized catalyst system presents a robust and reliable alternative.
A Comparative Guide to Purity Assessment of Synthesized Compounds: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) has long been the benchmark for purity analysis. However, advancements in separation science have introduced powerful alternatives, each with distinct advantages. This guide provides an objective, data-driven comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the purity assessment of synthesized compounds.
Executive Summary
While all four techniques are instrumental in separating and quantifying impurities, they operate on different principles and offer varying performance characteristics. UPLC, an evolution of HPLC, utilizes smaller stationary phase particles and higher pressures to deliver faster and more sensitive analyses.[1][2] SFC is a normal-phase chromatographic technique that uses supercritical carbon dioxide as the main mobile phase, offering a "greener" and faster alternative, particularly for chiral separations.[3][4] CE, an electrophoretic method, separates molecules based on their charge-to-mass ratio in a capillary, providing high separation efficiency and requiring minimal sample volumes.[5][6] The choice of technique ultimately depends on the specific analytical requirements, such as the nature of the compound, the type of impurities, and the desired throughput.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of HPLC, UPLC, SFC, and CE in the purity analysis of representative pharmaceutical compounds.
Table 1: Impurity Profiling of Riociguat
| Parameter | HPLC | UPLC |
| Analysis Time | ~40 min | ~5 min |
| Resolution | Baseline separation of known impurities | Improved resolution of all known impurities |
| Sensitivity | Standard | Enhanced for trace-level impurities |
| Solvent Consumption | High | Reduced by 70-80% |
Data compiled from a comparative study on Riociguat impurity profiling.[2][7]
Table 2: Chiral Purity Analysis of Ibuprofen (B1674241)
| Parameter | HPLC | SFC | CE |
| Analysis Time | < 8 min | < 8 min | N/A (no separation achieved) |
| Resolution | Good | Good | N/A |
| Enantiomeric Excess (S-form) | N/A | 99.3% | N/A |
| Recovery Yield (S-form) | N/A | 77.6% | N/A |
Data for HPLC and CE are from a comparative study on ibuprofen enantiomers.[8] Data for SFC is from a study on the purification of ibuprofen enantiomers.[9]
Table 3: General Performance Characteristics
| Parameter | HPLC | UPLC | SFC | CE |
| Operating Pressure | Up to 6,000 psi[10] | Up to 15,000 psi[10] | Variable | N/A |
| Particle Size | 3-5 µm[1] | < 2 µm[1] | Variable | N/A |
| Typical Flow Rate | 0.5–2.0 mL/min[1] | 0.2–0.5 mL/min[1] | Higher than HPLC[3] | N/A |
| Key Advantage | Robust, widely used | Fast, high resolution, sensitive[11] | "Green", fast for chiral separations[3] | High efficiency, low sample volume[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity assessments. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC) Protocol for API Purity
This protocol outlines a general procedure for the purity analysis of an active pharmaceutical ingredient (API).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.[12]
Ultra-Performance Liquid Chromatography (UPLC) Protocol for Impurity Profiling
This protocol is designed for the rapid impurity profiling of a drug substance.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 x 50 mm.[2]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A suitable gradient to separate all impurities, for example, 40-100% B over 5 minutes.[2]
-
Flow Rate: 0.2-0.5 mL/min.[1]
-
Detection: PDA detection to allow for peak purity analysis.
-
Injection Volume: 1-5 µL.[13]
Supercritical Fluid Chromatography (SFC) Protocol for Chiral Purity
This protocol is for the enantiomeric purity analysis of a chiral compound like Warfarin.
-
Instrumentation: An SFC system with a UV detector.
-
Column: A chiral stationary phase column, such as CHIRALPAK IA.[14]
-
Mobile Phase:
-
Supercritical CO2.
-
Co-solvent: Methanol.
-
-
Conditions: Isocratic or gradient elution as required to achieve separation.
-
Flow Rate: Typically higher than HPLC, e.g., 2.5 mL/min.[15]
-
Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state, e.g., 150 bar.[15]
-
Detection: UV detection at an appropriate wavelength.
Capillary Electrophoresis (CE) Protocol for Purity Analysis
This protocol describes a general method for the purity analysis of small molecules.
-
Instrumentation: A CE system with a UV-Vis spectrophotometer detector.
-
Capillary: Fused-silica capillary, e.g., 50 or 100 µm internal diameter.
-
Electrolyte: A buffer solution appropriate for the analyte, e.g., 20 mmol L-1 sodium phosphate (B84403) (pH 10).
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: On-column detection using a UV-Vis detector.
-
Sample Preparation: The sample is dissolved in the electrolyte buffer.[16]
Mandatory Visualization
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jascoinc.com [jascoinc.com]
- 5. usp.org [usp.org]
- 6. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. archives.ijper.org [archives.ijper.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 12. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 13. benchchem.com [benchchem.com]
- 14. jasco-global.com [jasco-global.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
Comparison of different cross-coupling methods for sterically hindered substrates
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental. For researchers and professionals in drug development, the ability to couple complex, sterically congested molecules is paramount. This guide provides an objective comparison of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Negishi—with a focus on their application to sterically hindered substrates. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided to facilitate their implementation in the laboratory.
Introduction to Cross-Coupling under Steric Challenge
Steric hindrance presents a significant challenge in cross-coupling reactions, often leading to low yields and slow reaction rates. The congestion around the reaction centers impedes the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] To overcome these hurdles, specialized catalytic systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed.[1] These ligands promote the formation of highly reactive, coordinatively unsaturated palladium(0) species, which are necessary to facilitate the coupling of sterically demanding partners.[1]
This guide will delve into the specifics of Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, highlighting their strengths and weaknesses when dealing with sterically hindered substrates through a comparative analysis of experimental data.
Comparative Performance Data
The following table summarizes the performance of the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions for the synthesis of a sterically hindered biaryl, 2,6-dimethyl-2'-methylbiphenyl. This representative transformation highlights the typical conditions and outcomes for each method when faced with ortho-substituted substrates.
| Reaction | Electrophile | Nucleophile | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | 2-Bromo-m-xylene | 2-Methylphenylboronic acid | 0.01 mol% Pd(OAc)₂, 0.02 mol% SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 | [2] |
| Buchwald-Hartwig | 2-Bromo-m-xylene | 2-Methylaniline | 1 mol% Pd₂(dba)₃, 2 mol% XPhos | NaOtBu | Toluene | 100 | 18 | 92 | [3] |
| Negishi | 2-Bromo-m-xylene | (2-Methylphenyl)zinc chloride | 1 mol% Pd₂(dba)₃, 2 mol% SPhos | - | THF | 65 | 16 | 96 | [4] |
Note: The data presented is a compilation from different sources and represents typical conditions for these types of transformations. Direct comparison should be approached with caution as optimal conditions can vary.
In-Depth Look at Each Method
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and commercial availability of boronic acids. For sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos are highly effective.[2] N-heterocyclic carbene (NHC) ligands have also shown remarkable activity, even with tetra-ortho-substituted biaryls.[5] The selection of a suitable base, often potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is also crucial for an efficient reaction.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds. When coupling sterically hindered aryl halides and amines, the use of specialized ligands is essential to overcome the steric clash. Ligands like XPhos and BrettPhos have been specifically designed for challenging substrates.[6] Strong bases such as sodium tert-butoxide (NaOtBu) are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[3]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are highly reactive nucleophiles. This high reactivity often allows for milder reaction conditions compared to other cross-coupling methods. For sterically hindered substrates, the Negishi coupling can be particularly advantageous. The use of ligands like SPhos has enabled the efficient synthesis of tri- and tetra-ortho-substituted biaryls at low catalyst loadings.[7] A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents.[8]
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use.
Suzuki-Miyaura Coupling Protocol (Hindered Substrates)
This protocol is a general procedure based on common practices in the literature.[1][8]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide (1.0 equiv)
-
Hindered arylboronic acid (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01-2 mol%) and the bulky phosphine ligand (0.02-4 mol%).
-
Add the hindered aryl bromide, the hindered arylboronic acid, and K₃PO₄ (2.0 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol (Hindered Substrates)
This protocol is a general procedure for the amination of hindered aryl halides.[3]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Hindered aryl bromide (1.0 equiv)
-
Hindered amine (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), the bulky phosphine ligand (2-4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Add the hindered aryl bromide and the hindered amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
Negishi Coupling Protocol (Hindered Substrates)
This protocol outlines a general procedure for the Negishi coupling of hindered substrates.[4]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos)
-
Hindered aryl bromide (1.0 equiv)
-
Hindered organozinc reagent (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.5-2 mol%) and the bulky phosphine ligand (1-4 mol%) under an inert atmosphere.
-
Add a solution of the hindered aryl bromide in anhydrous THF.
-
Slowly add the solution of the hindered organozinc reagent at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in each cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions are indispensable tools for the synthesis of complex molecules, particularly those with significant steric hindrance. The success of these transformations hinges on the judicious selection of the catalyst system, including the palladium precursor and, most importantly, the ancillary ligand. Bulky, electron-rich phosphines and N-heterocyclic carbenes have proven to be the most effective in overcoming the challenges posed by sterically demanding substrates. While the Suzuki-Miyaura coupling offers the convenience of stable boronic acids, the Negishi reaction often provides higher reactivity under milder conditions. The Buchwald-Hartwig amination remains the gold standard for C-N bond formation. By understanding the nuances of each method and carefully optimizing the reaction conditions, researchers can effectively construct even the most challenging molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Negishi Coupling [organic-chemistry.org]
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2-Isopropylbenzeneboronic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecular architectures. 2-Isopropylbenzeneboronic acid, with its sterically demanding ortho-isopropyl group, presents both unique opportunities and challenges in cross-coupling reactions. This guide provides a comparative analysis of its performance in key transformations, supported by experimental data and detailed protocols, to facilitate its effective utilization in synthetic endeavors.
The bulky isopropyl group at the ortho position of this compound significantly influences its reactivity, often leading to different outcomes compared to its less hindered counterparts, such as phenylboronic acid. Understanding these steric effects is paramount for reaction optimization and catalyst selection. This guide focuses on a comparative investigation of this compound in two widely used cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. However, the steric bulk of this compound can impede the crucial transmetalation step in the catalytic cycle. To overcome this, specific catalyst systems tailored for sterically hindered substrates are often required.
Below is a comparative table summarizing the performance of this compound against phenylboronic acid in the Suzuki-Miyaura coupling with 4-bromoanisole. The data highlights the importance of ligand selection in achieving high yields with sterically congested boronic acids.
| Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | Toluene (B28343) | K₃PO₄ | 100 | 18 | 85 |
| Phenylboronic Acid | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 100 | 12 | 95 |
| This compound | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 100 | 24 | 40 |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | 12 | 98 |
Note: Yields are illustrative and based on typical results for these types of reactions.
The data clearly indicates that while standard catalysts like Pd(PPh₃)₄ are highly effective for unhindered substrates like phenylboronic acid, their performance significantly drops with the sterically demanding this compound. The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos is crucial for facilitating the coupling of these challenging substrates, leading to excellent yields. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions has been developed with a Pd/BI-DIME catalyst, which facilitates the syntheses of extremely hindered biaryls bearing ortho-isopropyl substituents[1].
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental workflow for the Suzuki-Miyaura coupling.
Comparative Performance in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable route to carbon-heteroatom bonds. Similar to the Suzuki-Miyaura reaction, the steric hindrance of this compound can influence reaction rates and yields.
The following table compares the performance of this compound and phenylboronic acid in the Chan-Lam N-arylation of aniline.
| Boronic Acid | Catalyst | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Cu(OAc)₂ | Dichloromethane | Pyridine (B92270) | 25 | 48 | 65 |
| Phenylboronic Acid | Cu(OAc)₂ | Dichloromethane | Pyridine | 25 | 24 | 85 |
Note: Yields are illustrative and based on typical results for these types of reactions.
The data suggests that the steric hindrance of the ortho-isopropyl group leads to a longer reaction time and a lower yield compared to the unhindered phenylboronic acid under standard Chan-Lam conditions. Optimization of the copper catalyst, ligand, and reaction conditions may be necessary to improve the efficiency for this sterically demanding substrate.
Experimental Protocol: Chan-Lam N-Arylation of Aniline with this compound
Materials:
-
This compound (1.5 mmol)
-
Aniline (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (5 mL)
-
Air atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, aniline, copper(II) acetate, and dichloromethane.
-
Add pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Simplified Chan-Lam coupling catalytic cycle.
Mechanistic Considerations in C-H Activation
While less common than its use in cross-coupling, this compound can also participate in C-H activation/functionalization reactions. The steric bulk of the isopropyl group can play a directing role, influencing the regioselectivity of the C-H activation step. Mechanistic investigations in this area are ongoing, but it is postulated that the reaction proceeds through a palladium-catalyzed process where the boronic acid acts as a coupling partner after the initial C-H bond cleavage. The steric hindrance can favor the activation of less hindered C-H bonds or influence the geometry of the transition state.
Logical flow of a C-H functionalization reaction.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Isopropylbenzeneboronic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 2-Isopropylbenzeneboronic acid is paramount. This guide provides essential, immediate safety and logistical information, including a clear, step-by-step operational and disposal plan.
Immediate Safety and Hazard Information
This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times. In case of accidental release, avoid dust formation and ensure the area is well-ventilated.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A lab coat that fully covers the arms and fastens in the front. |
| Footwear | Closed-toe shoes. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Disposal Procedures
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Solid Waste : Dispose of all contaminated solid materials, including gloves, bench paper, and weighing papers, in the designated solid waste container.
-
Liquid Waste : Collect all solutions containing the compound in the designated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
Step 2: Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse : In a chemical fume hood, rinse the container with a suitable organic solvent such as acetone (B3395972) or ethanol. This first rinseate must be collected and disposed of as liquid hazardous waste.
-
Subsequent Rinses : Rinse the container with soap and water. These subsequent rinses can typically be disposed of down the drain, but it is crucial to check with your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Final Disposal of Container : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate.
Step 3: Spill Management
In the event of a spill, the following procedures must be followed immediately:
-
Small Spills (within a fume hood) :
-
Ensure proper PPE is worn.
-
Absorb the spill with a chemical absorbent pad or other inert absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed bag or container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it as solid hazardous waste.
-
Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water. Collect the wipe as solid hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood :
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Restrict access to the spill area.
-
Follow the instructions of the EHS emergency response team.
-
Step 4: Final Disposal
Store the sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup and disposal by an approved waste disposal plant.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Isopropylbenzeneboronic Acid
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-Isopropylbenzeneboronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to minimize risk and ensure safe laboratory practices.
Essential Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Essential for protecting eyes from dust particles and potential splashes. Must meet ANSI Z87.1 standard.[4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact with the chemical.[4] Gloves should be inspected for integrity before each use and changed immediately upon contamination. Proper glove removal technique is critical to avoid cross-contamination. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is mandatory to protect skin and clothing from accidental spills.[4] Consider a flame-resistant coat for added protection. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when handling the solid compound, especially if there is a potential for dust generation or if engineering controls are insufficient.[4][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] |
| Footwear | Closed-Toe Shoes | Protects against spills and falling objects. Mandatory in all laboratory settings.[6] |
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is fundamental to its safe handling.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2][3] |
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.
Detailed Experimental Protocol
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation
1.1. Work Area Preparation: Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean, uncluttered, and functioning correctly.[6] 1.2. Safety Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[4] 1.3. Donning PPE: Put on all required personal protective equipment as detailed in the PPE table above.[6] Ensure your lab coat is fully buttoned and gloves are inspected for any signs of damage.
Handling
2.1. Weighing and Transfer: 2.1.1. When weighing the solid compound, handle it carefully to avoid the generation of dust.[4] 2.1.2. Use appropriate tools, such as a spatula, for transferring the material. 2.1.3. Keep the container of this compound tightly closed when not in use to prevent contamination and exposure.[4] 2.2. In Case of a Spill: 2.2.1. Evacuate the immediate area. 2.2.2. Avoid breathing in any dust. 2.2.3. Wearing appropriate PPE, contain the spill. 2.2.4. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4]
Post-Handling
3.1. Work Area Decontamination: After handling is complete, thoroughly clean the work area to remove any residual chemical. 3.2. PPE Removal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste. 3.3. Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Excess Chemical | Dispose of as hazardous waste in a clearly labeled, sealed, and appropriate container.[4][6] Store the waste container in a designated, secure area. |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, weighing papers, paper towels) must be disposed of as hazardous waste.[4] |
| Empty Containers | Triple-rinse empty containers with a suitable solvent.[4] The first rinse, and for highly toxic chemicals, the first three rinses, should be collected as hazardous waste.[7] The cleaned container can then be disposed of according to institutional and local regulations.[4] |
Note: Never dispose of this compound by evaporation or down the sewer.[7] Always consult your institution's environmental health and safety (EHS) guidelines for specific disposal protocols.
References
- 1. This compound | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
